Tos-PEG4-CH2-Boc
Description
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJVKUJUYLGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tos-PEG4-CH2-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tos-PEG4-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the optimal orientation of the target protein and E3 ligase ligands. This document details the physicochemical properties, synthesis, and application of this compound, offering detailed experimental protocols and visual workflows to aid researchers in the development of novel protein degraders.
Core Chemical Identity and Properties
This compound, with the IUPAC name tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, is a well-defined chemical entity featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, connected by a four-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) group is a stable protecting group for the amine, which can be readily removed under acidic conditions.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 169751-73-9 | [1][2] |
| Molecular Formula | C₂₁H₃₄O₉S | [1] |
| Molecular Weight | 462.55 g/mol | [1] |
| Appearance | Liquid | [1][2] |
| Color | Colorless to light yellow | [1][2] |
| Purity | ≥95% | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage (Pure Form) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCOS(C1=CC=C(C)C=C1)(=O)=O | [1][2] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is a crucial element that connects the target protein-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, such as the PEG4 spacer in this compound, are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade further target protein molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using this compound. These protocols are representative and may require optimization based on the specific properties of the ligands being conjugated.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential, three-step process:
-
Conjugation of the first ligand: The tosyl group is displaced by a nucleophile on either the target protein ligand or the E3 ligase ligand.
-
Boc deprotection: The Boc protecting group is removed to expose the primary amine.
-
Conjugation of the second ligand: The newly formed amine is coupled to the second ligand to complete the PROTAC synthesis.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of the tosyl group of this compound with a primary amine on a ligand.
Materials:
-
This compound
-
Amine-containing ligand (e.g., target protein or E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred ligand solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. For less reactive amines, the temperature may be increased to 40-60°C.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by LC-MS. The product will have a lower mass corresponding to the loss of the Boc group.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (add toluene and evaporate) two to three times.
-
The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the deprotected amine and a carboxylic acid on the second ligand.
Materials:
-
Amine-TFA salt from Protocol 2
-
Carboxylic acid-containing ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0-4.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-TFA salt from Protocol 2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Conclusion
This compound is a highly versatile and valuable linker for the modular synthesis of PROTACs. Its distinct functional groups allow for a controlled, stepwise assembly of these complex heterobifunctional molecules. The inclusion of a PEG4 spacer can enhance the physicochemical properties of the final PROTAC, potentially leading to improved solubility and cell permeability. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery and development programs, facilitating the creation of novel protein degraders for a wide range of therapeutic targets.
References
In-depth Technical Guide to Tos-PEG4-CH2-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
Tos-PEG4-CH2-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and medicinal chemistry, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs). Its structure is meticulously designed for modular and sequential chemical modifications, featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.
The tosyl group serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution by moieties such as amines, thiols, and hydroxyl groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality, which can be readily removed under mild acidic conditions to unveil a primary amine for subsequent reactions. The PEG4 spacer enhances the aqueous solubility and provides conformational flexibility to the molecule, which can be crucial for optimizing the biological activity of the final conjugate.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 169751-73-9 | [1] |
| Molecular Formula | C21H34O9S | |
| Molecular Weight | 462.56 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO (stock solution of 25.0 mg/mL) | [2] |
| Storage Conditions | Long-term: -20°C; Short-term: 4°C | [2] |
Functional Group Reactivity and Applications in PROTAC Synthesis
The distinct reactivity of its terminal functional groups makes this compound a valuable tool for the stepwise assembly of complex molecules like PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically follows a two-step process:
-
Nucleophilic Substitution of the Tosyl Group: The tosyl group is displaced by a nucleophile, commonly an amine, present on either the E3 ligase ligand or the target protein ligand. This reaction forms a stable covalent bond.
-
Boc Deprotection and Amide Coupling: Following the initial conjugation, the Boc protecting group is removed under acidic conditions to expose the primary amine. This newly available amine can then be coupled with a carboxylic acid on the second ligand, typically through an amide bond formation reaction.
The hydrophilic PEG4 linker plays a critical role in the efficacy of the resulting PROTAC by influencing its solubility, cell permeability, and the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Nucleophilic Substitution with a Primary Amine
Objective: To conjugate a primary amine-containing molecule (e.g., an E3 ligase ligand) to the tosyl end of this compound.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the primary amine-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive amines, the temperature may be elevated to 40-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Boc Deprotection of the Conjugate
Objective: To remove the Boc protecting group from the conjugated molecule to reveal the primary amine.
Materials:
-
Boc-protected conjugate from the previous step
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Co-evaporate with DCM two more times to ensure complete removal of residual TFA.
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
- 2. stratech.co.uk [stratech.co.uk]
The Strategic Role of Tos-PEG4-CH2-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] This catalytic mechanism of action allows for the removal of disease-causing proteins, opening up avenues to target proteins previously considered "undruggable".[1]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2]
This technical guide provides an in-depth exploration of a specific and versatile PROTAC linker, Tos-PEG4-CH2-Boc . We will dissect its mechanism of action, provide detailed experimental protocols for its use in PROTAC synthesis and evaluation, and present illustrative data to guide researchers in the rational design of novel protein degraders.
Core Concepts of the this compound Linker
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based chemical entity designed for the modular and efficient synthesis of PROTACs. Its structure incorporates three key functional components that each play a distinct and crucial role in the assembly of the final PROTAC molecule.
-
Tos (Tosyl group): The tosylate group is an excellent leaving group, making it highly susceptible to nucleophilic substitution.[3] This reactivity is exploited in the first step of PROTAC synthesis, where the linker is conjugated to the first binding ligand (either for the POI or the E3 ligase) that contains a suitable nucleophile, such as an amine or a hydroxyl group.[4]
-
PEG4 (Four-unit Polyethylene Glycol spacer): The PEG component of the linker serves multiple purposes. Its hydrophilic nature enhances the aqueous solubility of the resulting PROTAC, a common challenge for these often large and complex molecules.[5] The flexibility of the PEG chain is also critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[] The length of the PEG spacer (in this case, four ethylene (B1197577) glycol units) is a key parameter that can be tuned to achieve the ideal distance and orientation between the POI and the E3 ligase.[]
-
CH2-Boc (Boc-protected aminomethyl group): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3] In this linker, it masks a primary amine. This protecting group is stable under the conditions of the initial nucleophilic substitution reaction but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3] Once deprotected, the newly revealed primary amine serves as a reactive handle for conjugation to the second binding ligand, completing the synthesis of the heterobifunctional PROTAC.[4]
Mechanism of Action of a PROTAC Utilizing the this compound Linker
The fundamental mechanism of action for a PROTAC assembled with the this compound linker is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands connected by the flexible PEG4 spacer, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG4 linker are crucial for allowing the two proteins to come together in a productive orientation.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can go on to induce the degradation of another POI molecule, acting in a catalytic manner.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Data Presentation
Due to the absence of publicly available experimental data for PROTACs synthesized with the specific this compound linker, the following tables present illustrative data for a hypothetical PROTAC targeting Protein X. This data is intended to provide a representative example of the quantitative metrics used to evaluate PROTAC efficacy.
Table 1: Illustrative Degradation Activity of a Hypothetical Protein X PROTAC
| Cell Line | Cancer Type | Protein X Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Cell Line A | Leukemia | Wild-Type | 25 | >95 | 24 |
| Cell Line B | Colon Cancer | Mutant | 50 | >90 | 24 |
| Cell Line C | Lung Cancer | Wild-Type | >1000 | <10 | 24 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.
Table 2: Illustrative Cellular Activity of a Hypothetical Protein X PROTAC
| Cell Line | Assay | IC50 (nM) |
| Cell Line A | Cell Viability | 30 |
| Cell Line B | Cell Viability | 65 |
| Cell Line C | Cell Viability | >5000 |
-
IC50: The concentration of the PROTAC that inhibits a biological process (in this case, cell viability) by 50%.
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using the this compound linker and its subsequent evaluation.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling
This protocol describes a two-part synthesis. First, the tosyl group of the linker is displaced by a nucleophile on one of the binding moieties. Second, after deprotection of the Boc group, the resulting amine is coupled with the second binding moiety.
Caption: General workflow for PROTAC synthesis and evaluation.
Part A: Nucleophilic Substitution of the Tosyl Group
-
Reagents and Materials:
-
Amine-containing binding moiety (Warhead-NH2 or E3-Ligand-NH2)
-
This compound
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Reaction vessel, stirring apparatus, and temperature control system
-
-
Procedure:
-
Dissolve the amine-containing moiety (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add the base (K2CO3, 3.0 equivalents, or DIPEA, 2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Part B: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected intermediate from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-functionalized intermediate is often used in the next step without further purification.
-
Part C: Amide Coupling
-
Reagents and Materials:
-
Amine-functionalized intermediate from Part B
-
Carboxylic acid-containing binding moiety (Warhead-COOH or E3-Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid-containing moiety (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized intermediate (1.1 equivalents) in anhydrous DMF to the activated carboxylic acid solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.
-
Reagents and Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.
-
-
Conclusion
The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. Its well-defined reactive handles, the tosyl group and the Boc-protected amine, allow for a controlled and sequential assembly of the final heterobifunctional molecule. The incorporated PEG4 spacer imparts favorable physicochemical properties, such as enhanced solubility and the necessary flexibility to facilitate the formation of a productive ternary complex. While specific quantitative data for PROTACs utilizing this exact linker is not yet prevalent in the public domain, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers to incorporate this powerful tool into their drug discovery and development programs, paving the way for the next generation of targeted protein degraders.
References
The Pivotal Role of PEG Linkers in PROTAC Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. It plays a critical role in dictating the efficacy, selectivity, and overall drug-like properties of the PROTAC.[3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and tunable length, which are instrumental in overcoming the challenges associated with the large and often lipophilic nature of PROTAC molecules.[2][3]
This in-depth technical guide will explore the multifaceted role of PEG linkers in PROTAC design, providing quantitative data on their impact on efficacy, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows.
The Core Function of PEG Linkers in PROTACs
The incorporation of PEG motifs into PROTAC linkers addresses several key challenges in the development of these novel therapeutics:
-
Enhanced Solubility and Physicochemical Properties: A primary advantage of PEG linkers is their ability to enhance the aqueous solubility of PROTAC molecules.[5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This is crucial for both in vitro handling and in vivo bioavailability. The inclusion of PEG chains also allows for the fine-tuning of important physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA).[3]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can provide a compensatory advantage.[5][6] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[5][6] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[5]
-
Optimization of Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][7] The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex.[5]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[5][8]
-
Too long: An excessively long linker can result in an entropic penalty upon binding, leading to a less stable or non-productive complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[5][8]
-
The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PEG linker length in different PROTACs.
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[1][9] |
| Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation | ||||
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC 1 | 9 | >1000 | <20 | VHL |
| PROTAC 2 | 12 | ~500 | ~60 | VHL |
| PROTAC 3 | 16 | ~100 | >90 | VHL |
| PROTAC 4 | 19 | ~750 | ~50 | VHL |
| PROTAC 5 | 21 | >1000 | <30 | VHL |
| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[5] |
| Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation | ||||
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC A | 2 PEG units | ~50 | ~85 | Cereblon |
| PROTAC B | 4 PEG units | ~5 | >95 | Cereblon |
| PROTAC C | 6 PEG units | ~20 | ~90 | Cereblon |
| PROTAC D | 8 PEG units | ~100 | ~70 | Cereblon |
| Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system, up to a certain point.[5] |
| Table 4: Impact of PEG Linker Length on BRD4 Degradation | ||||
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC-PEG2 | 2 PEG units | 58 | 85 | VHL |
| PROTAC-PEG3 | 3 PEG units | 15 | 95 | VHL |
| PROTAC-PEG4 | 4 PEG units | 8 | >98 | VHL |
| PROTAC-PEG5 | 5 PEG units | 25 | 90 | VHL |
| Data illustrates a clear structure-activity relationship (SAR), where a PEG4 linker provides the optimal balance of potency and efficacy for this BRD4-targeting PROTAC series.[10] |
These data underscore the critical importance of optimizing the linker length for each specific PROTAC system, as the ideal length is highly dependent on the target protein and the recruited E3 ligase.
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, characterization, and validation of PROTACs with different PEG linkers.
Protocol 1: Synthesis of a PEGylated PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a modular approach to PROTAC synthesis using "click chemistry," a highly efficient and bio-orthogonal reaction.
Materials:
-
Warhead-alkyne (ligand for POI with a terminal alkyne)
-
Azide-PEGn-E3 Ligand (E3 ligase ligand with an azide-functionalized PEG linker)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol, or DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Warhead-alkyne (1.0 equivalent) in the chosen solvent.
-
Prepare a stock solution of Azide-PEGn-E3 Ligand (1.0-1.2 equivalents) in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (0.5-1.0 equivalents) in deionized water.
-
Prepare a stock solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in deionized water.
-
If using, prepare a stock solution of THPTA (0.1-0.2 equivalents) in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vessel, combine the Warhead-alkyne and Azide-PEGn-E3 Ligand solutions.
-
If using THPTA, add it to the reaction mixture.
-
Add the CuSO₄·5H₂O solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a solution of EDTA to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
-
Characterization:
-
Confirm the molecular weight of the final PROTAC using LC-MS.
-
Confirm the structure of the synthesized PROTAC using ¹H and ¹³C NMR spectroscopy. The characteristic triazole proton singlet typically appears around 7.5-8.0 ppm in the ¹H NMR spectrum.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate sandwich (a donor plate and an acceptor plate)
-
Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC stock solutions in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quantification system (e.g., LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Prepare Donor Plate:
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%).
-
Add 150 µL of the donor solution to each well of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate the assembly for 4 to 18 hours at room temperature in a moist chamber.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6]
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase against the chosen ITC buffer extensively to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in 100% DMSO and then dilute it into the same dialysis buffer. The final DMSO concentration should be matched in all solutions.
-
Degas all solutions immediately before the experiment.
-
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the POI and the PROTAC into the E3 ligase to determine the binary binding parameters (Kd1 and Kd2).
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase in the ITC cell.
-
Prepare a solution of the POI mixed with the PROTAC in the syringe.
-
Titrate the POI-PROTAC solution into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) for ternary complex formation.
-
Cooperativity (α) can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein (α = Kd_binary / Kd_ternary). An α > 1 indicates positive cooperativity.[6]
-
Mandatory Visualizations
Signaling Pathways
Experimental and Logical Workflows
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscore the critical importance of linker length optimization, a process that must be empirically determined for each target protein and E3 ligase pair. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, yet the fundamental principles of PEG linker chemistry remain central to the development of next-generation protein degraders. By leveraging the unique properties of PEG linkers and employing rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of PROTAC technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional Crosslinkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. By co-opting the cell's natural protein disposal machinery, bifunctional crosslinkers, most notably Proteolysis Targeting Chimeras (PROTACs), can selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the core principles of bifunctional degraders, their mechanism of action, key components, and the experimental workflows for their evaluation. Detailed experimental protocols and quantitative data are presented to enable researchers to design and assess these novel therapeutic agents.
Introduction to Targeted Protein Degradation and Bifunctional Crosslinkers
Traditional small molecule drugs typically function by inhibiting the activity of a target protein. However, a significant portion of the proteome lacks suitable active sites for inhibition, rendering them "undruggable" by conventional means.[1] Targeted protein degradation offers a distinct and powerful alternative by inducing the selective removal of a protein of interest (POI).[2]
Bifunctional crosslinkers are at the heart of this technology. These molecules are designed with two distinct domains connected by a chemical linker: one end binds to a POI, and the other recruits a component of the cell's protein degradation machinery.[3][4] This proximity-inducing mechanism leads to the tagging and subsequent destruction of the target protein.[5] The most well-established class of bifunctional crosslinkers are PROTACs, which hijack the ubiquitin-proteasome system (UPS).[3][5] Other emerging modalities include:
-
Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation.[6][7]
-
Autophagy-Targeting Chimeras (AUTACs): These compounds induce the degradation of cytosolic proteins and organelles through the autophagy pathway.[8][9]
This guide will primarily focus on PROTACs as the most advanced and widely studied class of bifunctional degraders.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein through a catalytic cycle.[1][4] The process involves several key steps:
-
Binding to the Protein of Interest (POI) and an E3 Ubiquitin Ligase: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, a component of the UPS responsible for substrate recognition.[1][4]
-
Ternary Complex Formation: This simultaneous binding results in the formation of a transient ternary complex, bringing the POI into close proximity with the E3 ligase.[1][10] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[11]
-
Ubiquitination of the POI: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][5] The formation of a polyubiquitin (B1169507) chain serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.[4][5]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.[1][5]
This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations, a key advantage over traditional inhibitors.[12]
Core Components of a Bifunctional Crosslinker (PROTAC)
The efficacy of a PROTAC is determined by the interplay of its three core components: the POI ligand, the E3 ligase ligand, and the linker.
Ligands for E3 Ubiquitin Ligases
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized small molecule ligands.[13] The most common E3 ligases recruited by PROTACs are:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[14][15]
-
Von Hippel-Lindau (VHL): VHL ligands are typically based on mimics of the hypoxia-inducible factor-1α (HIF-1α) peptide.[15][16]
-
Inhibitor of Apoptosis Proteins (IAPs): Bestatin and other derivatives are used to recruit cIAP1 and XIAP.[14][16]
-
Mouse Double Minute 2 Homolog (MDM2): Nutlin and its analogs are employed to engage MDM2, which is the primary E3 ligase for the tumor suppressor p53.[14][16]
The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.[13]
Ligands for the Protein of Interest (Warheads)
The "warhead" of the PROTAC is the ligand that binds to the target protein. A key requirement for developing a bifunctional degrader is the availability of a suitable ligand for the POI.[3] This ligand can be a known inhibitor or any molecule that binds to the target with sufficient affinity and specificity. An advantage of the TPD approach is that the warhead does not need to bind to a functional site on the protein; it only needs to tether the PROTAC to the POI to enable ternary complex formation.[1] This expands the "druggable" proteome to include proteins that lack enzymatic activity, such as scaffolding proteins and transcription factors.[1]
The Linker
The linker is a critical component that connects the POI ligand and the E3 ligase ligand. It is not merely a passive spacer but plays a crucial role in determining the efficacy and pharmacological properties of the PROTAC.[17][18] The length, composition, rigidity, and attachment points of the linker can influence:
-
Ternary Complex Formation and Stability: The linker must be of an appropriate length and flexibility to allow for the optimal orientation of the POI and E3 ligase within the ternary complex.[17]
-
Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[19] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[18]
The design of the linker is often an empirical process, requiring the synthesis and testing of a library of linkers to identify the optimal one for a given POI and E3 ligase pair.
Quantitative Data on PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[20]
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[20]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value signifies greater efficacy.[20]
The following tables summarize representative quantitative data for various PROTACs, providing a comparative overview of their degradation capabilities.
Table 1: DC50 and Dmax Values for Pomalidomide-based PROTACs Targeting Various Proteins [21]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBRD4 | BRD4 | HEK293T | 8 | >95 |
| dBET1 | BRD4 | HeLa | 4.3 | >98 |
| ARV-771 | BRD4 | LNCaP | 1 | >95 |
| THAL-dGR | GR | MM.1S | 10 | ~90 |
| dFKBP12 | FKBP12 | HEK293T | 5 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: DC50 and Dmax Values for VHL-based PROTACs Targeting Various Proteins [22]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | 26 | >90 |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| RC-3 | BTK | Mino | <10 | >85 |
| A1874 | BRD4 | 22Rv1 | 0.9 | >95 |
| PROTAC-BETd-26 | BRD2/3/4 | MOLM-13 | 0.8 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The development and characterization of bifunctional degraders involve a series of key experiments to assess their ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.
Ternary Complex Formation Assays
Demonstrating the formation of a stable ternary complex is a critical step in validating the mechanism of action of a PROTAC.[10][23]
Method: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) [10]
-
Reagents and Materials:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-His)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
In a microplate, add a fixed concentration of the tagged POI and tagged E3 ligase complex.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
-
Data Analysis: An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes (PROTAC-POI or PROTAC-E3) outcompetes the formation of the ternary complex, leading to a decrease in signal.[24]
Target Ubiquitination Assays
Detecting the ubiquitination of the target protein is a key step in confirming that the PROTAC is effectively hijacking the UPS.[25][26]
Method: Immunoprecipitation and Western Blot [25][26]
-
Reagents and Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the POI for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blot
-
SDS-PAGE gels and Western blot apparatus
-
-
Procedure:
-
Treat cells with the PROTAC compound for a specified time. It is often beneficial to co-treat with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the anti-POI antibody to form an immune complex.
-
Add Protein A/G beads to pull down the immune complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody.
-
-
Data Analysis: The appearance of a high molecular weight smear or laddering pattern on the Western blot indicates the polyubiquitination of the target protein.
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[27]
Method: Western Blot for DC50 and Dmax Determination [20][21]
-
Reagents and Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC compound for a fixed period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the primary antibodies for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.[20]
-
Challenges and Future Directions
Despite the significant promise of bifunctional degraders, several challenges remain in their development:
-
Expanding the E3 Ligase Toolbox: The reliance on a small number of E3 ligases limits the scope of TPD. Discovering ligands for novel E3 ligases is a key area of research.[15][28]
-
Optimizing Physicochemical Properties: Bifunctional degraders are often large molecules with poor drug-like properties, such as low solubility and permeability.[29] Rational design of linkers and ligands is crucial to overcome these hurdles.
-
Understanding and Predicting Ternary Complex Formation: The rational design of PROTACs is hampered by our limited ability to predict which linker and E3 ligase combinations will lead to a productive ternary complex for a given POI.[11] Advances in structural biology and computational modeling are needed to address this.
-
Mechanisms of Resistance: As with any therapeutic modality, the potential for acquired resistance to protein degraders needs to be understood and addressed.
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to develop new degrader modalities, expand the repertoire of E3 ligases, and improve the rational design of these powerful molecules. Bifunctional crosslinkers represent a paradigm shift in drug discovery, offering the potential to target the "undruggable" proteome and treat a wide range of diseases.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. njbio.com [njbio.com]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 9. symeres.com [symeres.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 24. 三重複合体の形成 [promega.jp]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 27. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 29. contractpharma.com [contractpharma.com]
An In-depth Technical Guide to Boc Protection in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, experimental protocols for its installation and cleavage, quantitative data for comparative analysis, and visual diagrams of key mechanisms and workflows.
Core Concepts: The Role and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing undesired side reactions during subsequent synthetic steps.[1] This strategy of protection and deprotection is fundamental to the synthesis of complex molecules with multiple functional groups.
Protection Mechanism: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, which results in the formation of the N-Boc protected amine, along with the innocuous byproducts tert-butanol (B103910) and carbon dioxide.[2][3] The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[4] While the reaction can proceed without a base, one is often added to accelerate the process.[5]
Deprotection Mechanism: The removal of the Boc group is typically achieved under anhydrous acidic conditions.[6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[7][8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[2] This protonation facilitates the cleavage of the tert-butyl group, which departs as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[2] The liberated amine is then protonated by the excess acid to form the corresponding salt.[8]
Orthogonality in Protecting Group Strategies
In the synthesis of complex molecules like peptides, it is often necessary to protect multiple functional groups that will be deprotected at different stages. Two protecting groups are considered "orthogonal" if one can be selectively removed in the presence of the other under distinct reaction conditions.[9] The acid-labile nature of the Boc group makes it an excellent orthogonal partner to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a critical principle in solid-phase peptide synthesis (SPPS).[10]
Data Presentation: Comparative Analysis of Boc Protection and Deprotection
The efficiency of Boc protection and deprotection can be influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data for various substrates to facilitate comparison.
Table 1: Boc Protection of Various Amines with (Boc)₂O
| Amine Substrate | Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Aniline | Amberlite-IR 120 (cat.) | Dichloromethane (B109758) | 3 min | Room Temp. | 95 | |
| Aniline | Amberlite-IR 120 (cat.) | Solvent-free | < 1 min | Room Temp. | 99 | |
| Benzylamine | NaOH | Water/Acetone | 10 min | Room Temp. | High Yield | [11] |
| Cyclohexylamine | Triethylamine (B128534) | Dichloromethane | 1 h | Room Temp. | 100 | [11] |
| Glycine methyl ester | Triethylamine | Dioxane/Water | 2 h | Room Temp. | High Yield | [11] |
| 2-Bromophenylhydrazine HCl | Triethylamine | Tetrahydrofuran | Overnight | Room Temp. | Quantitative | [4] |
| Various Amines | None | Water/Acetone | 8-12 min | Room Temp. | Good to Excellent | [12] |
Table 2: Comparison of Boc Deprotection Methods
| Substrate | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Boc-Alanine-OtBu | 4M HCl in Dioxane | Dioxane | 30 min | Room Temp. | >95 | [13] |
| N-Boc protected amine | 25% TFA in DCM | Dichloromethane | 2 h | Room Temp. | - | |
| N-Boc-L-tryptophan | Oxalyl chloride (3 equiv.) | Methanol | 1-4 h | Room Temp. | up to 90 | [14][15][16] |
| Boc-D-4-aminomethylphe(Boc)-OH | TFA (10 equiv.) | Dichloromethane | 1-2 h | 0°C to Room Temp. | - | |
| Boc-L-allo-End(Cbz)₂-OtBu | TFA/Water | - | 3 h | Room Temp. | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Boc protecting group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine with (Boc)₂O and Triethylamine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[17]
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
1M HCl (for work-up)[5]
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.[17] Stir at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.[17]
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[17]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).[17]
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[17][18]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[17] For most substrates, this procedure yields a product of high purity without further purification.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath (optional)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The concentration of the substrate is typically in the range of 0.1-0.5 M.[8]
-
For substrates sensitive to strong acid, cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA is typically between 20-50% (v/v).[8]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[8]
-
Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure buildup).[8]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Protocol 3: General Procedure for N-Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent, or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[9][19]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[19][20] In many cases, the reaction is complete within 30 minutes.[7][13][20]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product often precipitates as the hydrochloride salt.[21]
-
The solvent can be removed in vacuo.[9]
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.[21]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.[21]
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a representative workflow involving the Boc group.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of Tos-PEG4-CH2-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG4-CH2-Boc, a heterobifunctional PROTAC linker. Understanding these core physicochemical properties is paramount for its effective handling, storage, and successful application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development endeavors. This document outlines the expected solubility profile, details critical stability considerations, and provides robust experimental protocols for researchers to determine quantitative data tailored to their specific applications.
Core Concepts: Structural Influence on Physicochemical Properties
The solubility and stability of this compound are intrinsically linked to its three key structural components: the tosyl (Tos) group, the tetraethylene glycol (PEG4) spacer, and the tert-butyloxycarbonyl (Boc) protected amine.
-
Tosyl (Tos) Group: This functional group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Its aromatic nature contributes to the molecule's overall lipophilicity.
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain is a primary determinant of the molecule's solubility in aqueous and polar organic solvents. The ether linkages within the PEG chain are generally stable to hydrolysis but can be susceptible to oxidative degradation.
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents. Crucially, it is designed to be labile under acidic conditions, allowing for the deprotection of the amine for subsequent reactions.
The interplay of these distinct moieties results in an amphiphilic molecule with a versatile, yet conditional, solubility and stability profile.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative and expected solubility profile can be derived from its structural components and data on analogous compounds.
Qualitative Solubility:
-
Aqueous Solubility: The presence of the hydrophilic PEG4 spacer is expected to confer moderate solubility in aqueous media.
-
Organic Solvent Solubility: this compound is anticipated to be soluble in a range of common organic solvents. One source indicates a solubility of 100 mg/mL (216.19 mM) in dimethyl sulfoxide (B87167) (DMSO), requiring sonication to achieve full dissolution[1]. Other compatible solvents are expected to include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Quantitative Solubility Data:
The following table summarizes the expected solubility of this compound in various solvents based on the properties of its constituent parts. Researchers are strongly encouraged to determine precise quantitative solubility for their specific experimental conditions using the protocol provided in Section 4.1.
| Solvent | Expected Solubility | Rationale |
| Water | Moderately Soluble | The hydrophilic PEG4 chain enhances aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. A solubility of 100 mg/mL has been reported[1]. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used for organic reactions. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for a wide range of organic molecules. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent used in many organic reactions and chromatography. |
| Ethanol/Methanol | Soluble | Polar protic solvents that should readily dissolve the molecule. |
| Diethyl Ether | Sparingly Soluble | A nonpolar solvent, solubility is expected to be limited. |
| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents are unlikely to dissolve this polar molecule. |
Stability and Handling
Proper storage and handling are critical to maintain the integrity of this compound. The primary stability concerns revolve around the lability of the Boc group, the reactivity of the tosyl group, and the potential for PEG chain degradation.
Key Stability Considerations:
-
pH Stability:
-
Acidic Conditions: The Boc protecting group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine[2][3]. The rate of deprotection has been shown to have a second-order dependence on the concentration of strong acids like HCl. Trifluoroacetic acid (TFA) is also commonly used for rapid Boc deprotection[2].
-
Neutral and Basic Conditions: The molecule is generally stable under neutral and basic conditions. The tosyl group is also stable towards most nucleophiles and bases[4].
-
-
Thermal Stability: Elevated temperatures can promote the cleavage of the Boc group, particularly in the presence of even mildly acidic conditions. Long-term storage at low temperatures is recommended.
-
Oxidative Stability: The polyether backbone of the PEG chain is susceptible to oxidative degradation. Contact with strong oxidizing agents should be avoided.
-
Hydrolytic Stability: The ether linkages of the PEG chain are generally stable to hydrolysis under normal conditions. The tosyl group can undergo hydrolysis, but this typically requires more forcing conditions such as heating in the presence of water or strong acids[5][6].
Recommended Storage and Handling:
-
Long-term Storage: For long-term stability, this compound should be stored at -20°C or -80°C in a tightly sealed container[1][7].
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Avoid exposure to strong acids, strong oxidizing agents, and excessive heat.
-
The following table summarizes the stability of the key functional groups under various conditions.
| Condition | Tosyl Group | PEG4 Ether Linkages | Boc Group |
| Strong Acid (e.g., TFA, HCl) | Generally Stable (can hydrolyze under harsh conditions) | Generally Stable | Labile (cleaved)[2][3] |
| Strong Base (e.g., NaOH) | Stable | Stable | Stable |
| Nucleophiles (e.g., amines, thiols) | Reactive (undergoes substitution) | Stable | Stable |
| Oxidizing Agents | Generally Stable | Susceptible to Degradation | Generally Stable |
| Reductive Conditions | Labile (can be cleaved) | Stable | Stable |
| Elevated Temperature | Generally Stable | Generally Stable | Can promote cleavage , especially with acid |
Experimental Protocols
The following sections provide detailed methodologies for determining the quantitative solubility and assessing the stability of this compound.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, DCM, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Analyze these standards using HPLC to generate a calibration curve that plots the detector response against concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Protocol for Stability Indicating Assay (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically using HPLC.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (for photostability)
-
Heating block or oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
-
Forced Degradation Conditions (Stress Testing):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat an aliquot of the stock solution in a heating block or oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by HPLC-PDA or HPLC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the parent compound and any degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.
-
Visualizations
The following diagrams illustrate key concepts related to the structure and potential degradation of this compound.
Caption: Functional components of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a versatile linker molecule with an amphiphilic nature that provides a favorable solubility profile for applications in both aqueous and organic media. Its stability is conditional and highly dependent on the pH and presence of nucleophiles or oxidizing agents. A thorough understanding of its solubility and stability, as outlined in this guide, is essential for the successful design and execution of synthetic strategies, particularly in the development of novel therapeutics like PROTACs. Researchers are encouraged to perform their own solubility and stability tests using the provided protocols to ensure optimal conditions for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 7. Stability indicating assay | PPT [slideshare.net]
A Comprehensive Technical Guide to Tos-PEG4-CH2-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tos-PEG4-CH2-Boc, a bifunctional polyethylene (B3416737) glycol (PEG) linker crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and this compound offers a unique combination of features to optimize PROTAC design.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a quick reference for its key chemical and physical properties.
| Property | Value |
| CAS Number | 169751-73-9[1] |
| Molecular Weight | 462.56 g/mol |
| Linear Formula | C₂₁H₃₄O₉S |
| Appearance | Liquid |
| Solubility | Soluble in DMSO, DMF |
The Role of this compound in PROTACs
This compound serves as a flexible linker connecting a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The PEG4 (tetraethylene glycol) spacer enhances the aqueous solubility of the resulting PROTAC molecule, a common challenge in drug development due to the often high molecular weight and lipophilicity of these constructs.[2][3] The terminal tosyl (Tos) group and Boc-protected amine provide orthogonal reactive handles for a stepwise and controlled synthesis of the final PROTAC molecule.
The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups such as amines or alcohols present on one of the ligands.[4][5] The Boc (tert-butyloxycarbonyl) group protects the amine on the other end of the linker, which can be deprotected under acidic conditions to allow for subsequent conjugation to the second ligand.[6][7]
Key Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[8][9]
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following is a representative protocol outlining the key steps.
Experimental Workflow for PROTAC Synthesis
Step 1: Coupling of First Ligand (Nucleophilic Substitution)
This step involves the reaction of the tosyl group of this compound with a nucleophilic group (e.g., an amine or alcohol) on the first ligand.
-
Materials:
-
This compound
-
Ligand 1 (containing a primary amine or hydroxyl group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand1-PEG4-CH2-Boc) by flash column chromatography.
-
Step 2: Boc Deprotection
The Boc protecting group is removed to expose the primary amine for the next coupling step.
-
Materials:
-
Ligand1-PEG4-CH2-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Ligand1-PEG4-CH2-Boc intermediate in DCM.
-
Add TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used in the next step without further purification.
-
Step 3: Coupling of Second Ligand (Amide Bond Formation)
The newly exposed amine is coupled with a carboxylic acid on the second ligand to form the final PROTAC.
-
Materials:
-
Ligand1-PEG4-CH2-NH2 intermediate
-
Ligand 2 (containing a carboxylic acid)
-
Peptide coupling reagent (e.g., HATU, HOBt)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve Ligand 2 (1.0 equivalent), the Ligand1-PEG4-CH2-NH2 intermediate (1.1 equivalents), and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
This guide provides a foundational understanding of this compound and its application in the synthesis of PROTACs. The provided protocols are representative and may require optimization based on the specific properties of the ligands being used.
References
- 1. This compound | 169751-73-9 [sigmaaldrich.com]
- 2. biochempeg.com [biochempeg.com]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biochempeg.com [biochempeg.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Lynchpin of Targeted Protein Degradation: An In-Depth Technical Guide to Ternary Complex Formation in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1][2][] At the heart of this process lies the formation of a crucial, transient intermediate: the ternary complex, composed of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.[4][5][6][7][8] The stability and kinetics of this complex are paramount, directly influencing the efficiency of subsequent ubiquitination and degradation of the target protein.[][9][10] This technical guide provides an in-depth exploration of the core principles governing ternary complex formation, a comparative overview of key biophysical and cellular assays for its characterization, detailed experimental protocols, and a summary of quantitative data for well-studied PROTAC systems.
The Mechanism of Ternary Complex Formation: A Dance of Proximity and Cooperativity
PROTACs are heterobifunctional molecules, featuring two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ligase.[2][11] The formation of the ternary complex is the initial and often rate-limiting step in the PROTAC-mediated degradation pathway.[6][7][8][12] This process is governed by a complex interplay of binding affinities, thermodynamics, and kinetics.[13][10]
Two key concepts are central to understanding ternary complex formation:
-
Cooperativity (α): This term describes the influence of the first binding event on the second.[14] Positive cooperativity (α > 1) occurs when the formation of a binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the POI), leading to a more stable ternary complex.[9][14][15] This is often driven by favorable new protein-protein interactions at the interface created by the PROTAC.[14][15][16] Conversely, negative cooperativity (α < 1) signifies that the initial binding event hinders the second, resulting in a less stable ternary complex.[9][15][17]
-
The "Hook Effect": A characteristic phenomenon in PROTAC dose-response curves, the hook effect describes the decrease in degradation efficiency at high PROTAC concentrations.[14][18][19][20] This occurs because at excessive concentrations, the PROTACs are more likely to form separate binary complexes with the POI and the E3 ligase, reducing the probability of forming the productive ternary complex.[14][19][21] The degree of the hook effect can be influenced by the cooperativity of the system.[19][20]
The following diagram illustrates the equilibria involved in ternary complex formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. promegaconnections.com [promegaconnections.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. marinbio.com [marinbio.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] This technical guide provides a comprehensive overview of the core principles of PROTAC design and synthesis, offering a detailed resource for researchers and drug development professionals. We will delve into the modular nature of PROTACs, the intricacies of their mechanism of action, detailed experimental protocols for their characterization, and a summary of quantitative data for well-characterized examples.
Core Principles of PROTAC Design
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The rational design of a potent and selective PROTAC necessitates careful consideration of each of these elements.
The Tripartite Structure of a PROTAC
-
Protein of Interest (POI) Ligand ("Warhead"): This component dictates the specificity of the PROTAC by binding to the target protein slated for degradation. A crucial advantage of PROTACs is that the warhead does not need to bind to a functional or active site; any accessible pocket on the POI can be targeted, significantly expanding the "druggable" proteome.[1][5]
-
E3 Ubiquitin Ligase Ligand ("Anchor"): This moiety engages an E3 ubiquitin ligase, a key enzyme in the UPS. While the human genome encodes over 600 E3 ligases, a small number have been predominantly utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[4][6] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7] Other notable E3 ligases include MDM2 and IAPs.[8]
-
Linker: The linker is not merely a passive spacer but plays a critical role in the PROTAC's overall efficacy. Its length, composition, rigidity, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[9][10]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function catalytically to induce the degradation of a target protein through a series of coordinated steps:[1][11]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex. The stability and geometry of this complex are crucial for the subsequent steps.[1]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[11]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation.[1]
-
Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, continuing the cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. benchchem.com [benchchem.com]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Bioconjugation of Tos-PEG4-NH-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent conjugation of a tosyl-activated, Boc-protected polyethylene (B3416737) glycol (PEG) linker (Tos-PEG4-NH-Boc) to primary amines on biomolecules such as proteins, peptides, and other amine-containing compounds. This process is a cornerstone of bioconjugation, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The described methodology leverages the reactivity of a tosyl group as an excellent leaving group for nucleophilic substitution by a primary amine.[1][2][4][5] The reaction forms a stable secondary amine linkage. The other end of the PEG linker is protected by a tert-butyloxycarbonyl (Boc) group, which can be subsequently removed under mild acidic conditions to reveal a primary amine for further functionalization in a controlled, stepwise manner.[1][3][4][6][7][8] The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][4][9]
Core Principles
The bioconjugation strategy involves two main stages:
-
Nucleophilic Substitution: The primary amine of the target molecule acts as a nucleophile, attacking the carbon atom adjacent to the tosyl group on the PEG linker. This results in the displacement of the tosylate and the formation of a stable covalent bond.[1][2][3] This reaction is typically carried out at a slightly basic pH to ensure the primary amine is deprotonated and thus more nucleophilic.[1][4][10]
-
Boc Deprotection (Optional): The Boc protecting group on the distal end of the PEG linker can be efficiently removed using a strong acid, such as trifluoroacetic acid (TFA), to yield a free primary amine.[2][3][4][7][8] This newly exposed amine is then available for subsequent conjugation to another molecule of interest.
Quantitative Data Summary
Successful bioconjugation is dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for the conjugation and deprotection steps.
Table 1: Recommended Reaction Conditions for Conjugation of Tos-PEG4-NH-Boc to Primary Amines
| Parameter | Value | Notes |
| Molar Excess of PEG Linker | 10- to 50-fold | The optimal ratio should be determined empirically based on the protein and desired degree of labeling.[1] |
| Reaction Buffer | Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES. | Buffers containing primary amines (e.g., Tris) will compete with the target molecule.[1][10] |
| Reaction pH | 8.0 - 9.0 | A higher pH facilitates the deprotonation of primary amines, increasing their nucleophilicity.[10] |
| Reaction Temperature | 37°C | Incubation at this temperature is common, but room temperature can also be used.[1][4] |
| Reaction Time | 12 - 24 hours | The reaction with tosylates is generally slower than with other amine-reactive groups like NHS esters.[1] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 10-50 mM to react with any unreacted PEG linker.[4] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A 20-50% (v/v) solution of TFA in DCM is typically used.[2][4][7] |
| Reaction Temperature | Room Temperature | The reaction is generally efficient at ambient temperature.[2][4] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress can be monitored by LC-MS to ensure complete removal of the Boc group.[2][3][4] |
| Precipitation Solvent | Cold diethyl ether | Used to precipitate the deprotected product and aid in the removal of residual TFA.[3] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of Tos-PEG4-NH-Boc to a primary amine-containing protein and the subsequent deprotection of the Boc group. These protocols may require optimization for specific applications.
Protocol 1: Conjugation of Tos-PEG4-NH-Boc to a Protein
This protocol describes the reaction of the tosyl group of the PEG linker with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on a protein.
Materials:
-
Protein containing primary amines
-
Tos-PEG4-NH-Boc
-
Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0, or phosphate-buffered saline (PBS), pH 8.0-9.0[4][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[4]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the Tos-PEG4-NH-Boc in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.[4]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of labeling.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated protein to expose a primary amine.
Materials:
-
Boc-protected PEGylated conjugate (lyophilized)
-
Cold diethyl ether[3]
-
Nitrogen or Argon gas source
Procedure:
-
Preparation of the Conjugate:
-
Lyophilize the purified Boc-protected PEGylated conjugate to remove the aqueous buffer.
-
-
Deprotection Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the lyophilized conjugate in anhydrous DCM.[2]
-
Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3][4]
-
Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.[2][3]
-
-
Product Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[2][3]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[3]
-
Centrifuge the mixture to pellet the product and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA.[3]
-
-
Final Product:
-
Dry the final deprotected conjugate under vacuum. The product is now ready for subsequent conjugation reactions via the newly exposed primary amine.
-
Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG4-CH2-Boc: A Heterobifunctional Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-CH2-Boc is a versatile, heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker features a tosyl (tosylate) group and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to a ligand for a target protein of interest (POI). The Boc-protected amine, upon deprotection, provides a reactive primary amine for conjugation to an E3 ligase ligand. The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC and provides flexibility, which is often crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of PROTACs, including detailed experimental protocols and data presentation guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 169751-73-9 |
| Molecular Formula | C21H34O9S |
| Molecular Weight | 462.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Storage | Store at -20°C for long-term storage (up to 3 years in pure form). Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving:
-
Nucleophilic Substitution: Reaction of the tosyl group with a nucleophilic handle on the first ligand (either the POI ligand or the E3 ligase ligand).
-
Boc Deprotection and Amide Coupling: Removal of the Boc protecting group to reveal the primary amine, followed by coupling with the second ligand.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of the tosyl group of this compound with a nucleophilic group (e.g., a phenol (B47542) or an amine) on one of the ligands.
Materials:
-
This compound
-
Ligand 1 (containing a nucleophilic group such as a phenol or primary/secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A suitable non-nucleophilic base (e.g., potassium carbonate (K2CO3) for phenols, or N,N-Diisopropylethylamine (DIPEA) for amines)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add the base (2-3 equivalents) to the reaction mixture. For phenolic nucleophiles, K2CO3 is commonly used. For amine nucleophiles, DIPEA is a suitable choice.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add a solution of this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO to the reaction mixture.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 50-70°C) for 12-24 hours. The optimal temperature and reaction time should be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection and Amide Coupling
This protocol details the removal of the Boc protecting group and subsequent coupling to the second ligand.
Part A: Boc Deprotection
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) or 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting product is the deprotected amine, often as a TFA or HCl salt. This can often be used directly in the next step.
Part B: Amide Coupling
Materials:
-
Deprotected amine intermediate from Part A
-
Ligand 2 (containing a carboxylic acid)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (1.0-1.2 equivalents) in anhydrous DMF or DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
PROTAC Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a PROTAC.
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter that can significantly influence the efficacy of a PROTAC. It affects the formation of a stable and productive ternary complex. The following table provides representative data on how PEG linker length can impact the degradation activity (DC50 and Dmax) of a hypothetical PROTAC.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 150 | 75 |
| PROTAC-2 | PEG4 | 25 | >90 |
| PROTAC-3 | PEG6 | 80 | 85 |
| PROTAC-4 | PEG8 | 200 | 60 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
This data illustrates that a PEG4 linker can provide an optimal balance for potent and efficacious protein degradation in this hypothetical example. The ideal linker length is target-dependent and needs to be determined empirically for each new PROTAC system.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and controlled approach to linking a target protein ligand and an E3 ligase ligand. The protocols and information provided in this document offer a solid foundation for researchers to incorporate this linker into their drug discovery and development programs, facilitating the generation and evaluation of novel protein degraders.
References
Application Notes and Protocols for the Coupling of Tos-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tos-PEG4-CH2-Boc, a heterobifunctional linker, in bioconjugation and the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the fundamental principles, experimental protocols, and key considerations for the successful coupling of this versatile linker.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for modular and sequential conjugation strategies. Its structure comprises three key components:
-
Tosyl (Tos) group: An excellent leaving group that facilitates nucleophilic substitution reactions. This end of the molecule is reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.
-
PEG4 spacer: A tetraethylene glycol spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugate. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1]
-
Boc-protected amine (CH2-Boc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine.[2] It can be readily removed under acidic conditions to reveal the amine functionality for subsequent conjugation steps.[3]
This strategic design allows for a two-step conjugation process, providing precise control over the synthesis of complex bioconjugates.
Reaction Mechanisms
The primary coupling reaction involving this compound is a nucleophilic substitution where the tosyl group is displaced by a nucleophile. Subsequently, the Boc-protecting group can be removed to allow for a second conjugation reaction.
Coupling via Nucleophilic Substitution
The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by various nucleophiles. Common nucleophiles include the side chains of amino acids like lysine (B10760008) (amines) and cysteine (thiols), as well as phenolic hydroxyl groups.[4]
Boc Deprotection
The Boc group is stable under a wide range of conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (B109758) (DCM).[2][3] This deprotection step yields a primary amine that can be used for further functionalization, for instance, through amide bond formation with a carboxylic acid.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific properties of the substrate.
Protocol 1: Coupling of this compound to a Primary Amine
This protocol describes the reaction of this compound with a molecule containing a primary amine.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the primary amine-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 60-80 °C) to drive the reaction to completion.[4]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate (B1210297) and washing with water and brine to remove the base and other water-soluble impurities.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected PEGylated compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[2][5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[5]
-
Monitor the deprotection by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Data Presentation
The following tables summarize the general reaction conditions for the described protocols. These should be optimized for specific substrates.
Table 1: General Conditions for Coupling of this compound to a Primary Amine
| Parameter | Condition |
| Solvent | Anhydrous DMF or other aprotic solvent |
| Base | DIPEA or TEA |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
| Monitoring | TLC or LC-MS |
Table 2: General Conditions for Boc Deprotection
| Parameter | Condition |
| Solvent | Anhydrous DCM |
| Acid | TFA (20-50% v/v) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Monitoring | TLC or LC-MS |
Mandatory Visualizations
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound and the subsequent mechanism of action leading to protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.[6]
References
Application Note: Robust and Efficient Boc Deprotection of Tos-PEG4-CH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the efficient deprotection of the Boc group from Tos-PEG4-CH2-Boc conjugates, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] The protocols outlined below are designed to be reproducible and scalable, ensuring high yields of the desired amine product.
The deprotection of a Boc-protected amine is typically achieved through acidolysis.[1] The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, like trifluoroacetic acid (TFA), followed by the cleavage of the carbon-oxygen bond. This process results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1]
Quantitative Data Summary
Successful Boc deprotection is contingent on the careful selection of reagents and reaction conditions. The following tables summarize common acidic reagents, their typical concentrations, and the impact of various conditions on the reaction outcome.
Table 1: Common Acidic Conditions for Boc Deprotection [1][5]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 1 - 4 hours | Room Temperature |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [5]
| Protecting Group | Cleavage Condition | Purity (5 min) | Purity (60 min) |
| Boc | 50% TFA/DCM | ~80% | >95% |
| Boc | 4M HCl/Dioxane | ~80% | >95% |
Experimental Protocols
This section details two standard protocols for the Boc deprotection of this compound conjugates.
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines and is widely considered the standard method.[6]
Materials:
-
Boc-protected this compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to acid, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 1-2 hours.[2][6]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[6]
-
For complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[7]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][6]
-
Alternatively, the product can be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[6]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol serves as an effective alternative for substrates where the TFA/DCM method is not optimal.[6]
Materials:
-
Boc-protected this compound conjugate
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution.[6]
-
Stir the reaction mixture at room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[2]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound conjugates.
Caption: Experimental workflow for Boc deprotection using TFA/DCM.
Caption: Acid-catalyzed mechanism of Boc deprotection.
References
analytical methods for characterizing Tos-PEG4-CH2-Boc
Answering the user's request.## Application Notes and Protocols for the Analytical Characterization of Tos-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional, PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] This linker features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protected amine, separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer.[2] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[2]
Given its critical role in linking distinct molecular entities, rigorous analytical characterization of this compound is essential to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of the final synthesized molecules. These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 169751-73-9 | [1][3] |
| Molecular Formula | C21H34O9S | [1][3] |
| Molecular Weight | 462.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Purity | ≥95.0% | [3] |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Acetonitrile | [1] |
| Storage | Store at -20°C for long-term storage | [1] |
Analytical Characterization Workflow
A multi-faceted analytical approach is required for the comprehensive characterization of this compound. The general workflow involves structural confirmation by NMR, purity assessment by HPLC, and molecular weight verification by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR confirms the presence and connectivity of protons associated with the tosyl, PEG, and Boc moieties, while ¹³C NMR verifies the carbon backbone. The integration of proton signals can also provide a quantitative measure of the molecule's purity.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse (zg30).
-
Number of Scans : 16-64 (adjust for sample concentration).
-
Relaxation Delay (d1) : 1-5 seconds.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans : 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
Data Analysis : Process the spectra using appropriate software. Reference the residual solvent peak. Integrate ¹H NMR signals and compare chemical shifts to expected values.
Data Presentation: Expected NMR Data (in CDCl₃)
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Boc Group (-C(CH₃)₃) | ~1.45 (s, 9H) | ~79.0, ~28.4 |
| Tosyl Group (Ar-H) | ~7.80 (d, 2H), ~7.35 (d, 2H) | ~144.8, ~133.0, ~129.8, ~127.9 |
| Tosyl Group (Ar-CH₃) | ~2.45 (s, 3H) | ~21.6 |
| PEG Chain (-O-CH₂-CH₂-O-) | ~3.60-3.75 (m, 12H) | ~70.0-71.0 |
| Tos-O-CH₂- | ~4.15 (t, 2H) | ~69.2 |
| -CH₂-N-Boc | ~3.40 (t, 2H) | ~40.5 |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the primary method for assessing the purity of this compound. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is typically employed.[5][6] By analyzing the area percentage of the main peak in the chromatogram, the purity of the compound can be accurately determined.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of 0.1-0.2 mg/mL with the initial mobile phase mixture.[4]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient : Start with a linear gradient (e.g., 30% B to 95% B over 15 minutes).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Detection Wavelength : 220 nm and 254 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
Data Presentation: Typical HPLC Results
| Parameter | Expected Result |
| Retention Time | Dependent on specific column and gradient, but should be a single major peak. |
| Purity | ≥95% (as determined by peak area percentage). |
| Tailing Factor | 0.9 - 1.5 |
digraph "HPLC_Workflow" { graph [ layout=dot, rankdir=LR, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=line, nodesep=0.4, ranksep=0.5, size="7.5,7.5", ratio=auto ];node [ shape=rect, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1" ];
edge [ fontname="Arial", fontsize=10, color="#5F6368" ];
// Nodes Prep [label="Sample Prep\n(1 mg/mL stock)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject into\nHPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separation on\nC18 Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="UV Detection\n(220/254 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Chromatogram Analysis\n(Purity Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prep -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; }
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to confirm the molecular weight of this compound, providing definitive verification of its identity. Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact.[7] Analysis is often coupled with liquid chromatography (LC-MS) to provide mass information for the peaks observed in the HPLC chromatogram.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[4]
-
Instrumentation : An ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.
-
MS Parameters :
-
Ionization Mode : Positive ion mode is preferred to detect protonated or sodiated adducts.
-
Mass Range : Scan from m/z 150 to 1000.
-
Capillary Voltage : ~3-4 kV.
-
Source Temperature : 100-150 °C.
-
-
Data Analysis : Identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺). Compare the measured monoisotopic mass with the theoretical mass.
Data Presentation: Expected Mass Spectrometry Data
| Ion Adduct | Theoretical m/z |
| [M+H]⁺ | 463.21 |
| [M+NH₄]⁺ | 480.24 |
| [M+Na]⁺ | 485.19 |
| [M+K]⁺ | 501.17 |
| Note: Theoretical m/z values are calculated for the monoisotopic mass. |
References
Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG4 Linker
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a versatile 4-unit polyethylene (B3416737) glycol (PEG4) linker. This document details the underlying principles, common synthetic strategies, and step-by-step experimental protocols.
Introduction to PROTACs and the Role of PEG4 Linkers
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[3][4]
The linker is a critical element that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2][5] PEG linkers, particularly PEG4, are frequently employed in PROTAC design due to several key advantages:[4][6]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[4][5]
-
Improved Permeability: PEG linkers can help balance the physicochemical properties of the PROTAC to favor better cell permeability and oral absorption.[6][7]
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker can provide the optimal spatial orientation for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][8]
-
Synthetic Versatility: Bifunctional PEG4 linkers are commercially available with a wide range of terminal functional groups, enabling modular and efficient assembly of PROTACs using various conjugation chemistries.[6][]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[10][11] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10][11] The PROTAC is subsequently released and can engage in another degradation cycle.[11][12]
Synthetic Strategies and Experimental Workflow
The modular nature of PROTACs allows for their synthesis through various conjugation chemistries. The choice of strategy depends on the functional groups present on the POI and E3 ligase ligands. Below, we detail two common and versatile approaches using a PEG4 linker.
Strategy A: Sequential Amide Bond Formation
This strategy is widely used and relies on robust amide coupling reactions. It typically involves a PEG4 linker with a free carboxylic acid at one end and a protected carboxylic acid (e.g., t-butyl ester) at the other, such as Acid-PEG4-t-butyl ester .[2]
Protocol 1: Synthesis via Amide Coupling
This protocol describes a two-step synthesis: (1) coupling the linker to an amine-functionalized POI ligand, followed by (2) deprotection and coupling to an amine-functionalized E3 ligase ligand.
Part A: Synthesis of POI-PEG4-t-butyl ester Intermediate [2]
-
Reagent Preparation: Dissolve the amine-functionalized POI ligand (1.0 eq) and Acid-PEG4-t-butyl ester (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature. Add the coupling reagent HATU (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG4-t-butyl ester intermediate.
Part B: Deprotection of t-butyl Ester [2]
-
Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until LC-MS indicates complete removal of the t-butyl group.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can be used in the next step without further purification.
Part C: Synthesis of the Final PROTAC [2]
-
Reagent Preparation: Dissolve the crude POI-PEG4-acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[2]
| Reagent | Equivalents (eq) | Purpose |
| Ligand (Amine) | 1.0 | Starting material |
| PEG4 Linker | 1.1 - 1.2 | Spacer |
| HATU | 1.2 | Amide coupling reagent |
| DIPEA | 3.0 | Non-nucleophilic base |
| DCM/TFA (1:1) | - | Deprotection reagent for t-butyl ester |
Strategy B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" provides a highly efficient and specific method for PROTAC synthesis. This protocol uses a PEG4 linker containing an azide (B81097) group (e.g., Azido-PEG4-C2-acid ) and an alkyne-functionalized ligand.
Protocol 2: Synthesis via CuAAC Click Chemistry [1][8]
This protocol assumes the synthesis of an intermediate where an E3 ligase ligand is already attached to the Azido-PEG4-acid linker via amide coupling (as per Protocol 1), resulting in an "E3-Ligand-PEG4-Azide" intermediate.
-
Reagent Preparation: In a round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the E3-Ligand-PEG4-Azide intermediate (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).
-
Degassing: Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (e.g., 0.5 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 eq).
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, the reaction mixture can be diluted and purified directly by preparative reverse-phase HPLC.
| Reagent | Equivalents (eq) | Purpose |
| Alkyne-Ligand | 1.0 | Starting material |
| Azide-Linker-Ligand | 1.1 | Reaction partner |
| CuSO₄·5H₂O | 0.1 - 0.2 | Copper catalyst precursor |
| Sodium Ascorbate | 0.5 - 1.0 | Reducing agent to form Cu(I) in situ |
Purification and Characterization
Protocol 3: General Purification of the Final PROTAC
High purity is essential for accurate biological evaluation. Preparative reverse-phase HPLC is the most common method for final purification.[2][8][13]
-
Method: Use a C18 column with a water/acetonitrile gradient, typically containing 0.1% TFA or formic acid to improve peak shape.[2][8]
-
Fraction Collection: Collect fractions corresponding to the product peak identified by UV detection.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the mass of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.[1][8]
Protocol 4: Characterization and Functional Validation
-
Structural Confirmation: Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.[8]
-
In Vitro Degradation Assay (Western Blot): To confirm the biological activity of the PROTAC, perform a western blot analysis to measure the degradation of the target protein.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest the cells, lyse them in a suitable buffer, and determine the protein concentration of the lysates (e.g., BCA assay).
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify the band intensities to determine the extent of protein degradation. From this data, key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[1]
-
Summary
The use of a PEG4 linker provides a robust and versatile strategy for the synthesis of PROTACs.[1] The modular nature of the synthetic approaches described, combining standard amide coupling or highly efficient click chemistry, allows for the rapid assembly of diverse PROTAC libraries for structure-activity relationship studies. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Modular Assembly of PROTACs using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for the assembly of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers. The protocols outlined herein describe a modular approach, often employing "click chemistry," for the efficient synthesis and subsequent characterization of these bifunctional molecules.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.
A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects these two ligands.[3] The linker is a critical component that influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, and also affects the stability and geometry of the ternary complex.[4]
PEG linkers are frequently employed in PROTAC design due to their ability to enhance water solubility and provide flexibility.[4][5][6] The repeating ethylene (B1197577) glycol units of PEG linkers offer a desirable balance of hydrophilicity and a tunable length, which is crucial for optimizing the distance between the target protein and the E3 ligase for efficient ubiquitination.[2][6]
This application note details a common synthetic strategy for assembling PROTACs with PEG linkers using a modular approach that often involves click chemistry, a set of rapid, efficient, and high-yielding chemical reactions.[3][7][8]
Signaling Pathway and Experimental Workflow
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC assembly and characterization.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a bifunctional PEG linker. The following protocol is a representative example and may require optimization based on the specific ligands and linker used. This example describes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to assemble the PROTAC.
Materials and Reagents
-
POI Ligand: Functionalized with an alkyne group (e.g., JQ1-alkyne).
-
E3 Ligase Ligand: Functionalized with a carboxylic acid (e.g., Pomalidomide-COOH).
-
Bifunctional PEG Linker: Azido-PEGn-amine (where 'n' denotes the number of PEG units).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Click Chemistry Reagents: Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water (H₂O).
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC) system, Solid-Phase Extraction (SPE) cartridges.
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Synthesis of E3 Ligase-Linker Intermediate
This protocol describes the amide coupling of the E3 ligase ligand to the bifunctional PEG linker.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) and the Azido-PEGn-amine linker (1.1 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: To the solution from step 1, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the pure E3 ligase-linker intermediate.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Synthesis of the Final PROTAC via Click Chemistry
This protocol details the CuAAC reaction to conjugate the POI ligand to the E3 ligase-linker intermediate.
-
Reaction Setup: In a reaction vial, dissolve the E3 ligase-linker intermediate (1.0 eq) and the POI ligand-alkyne (1.1 eq) in a mixture of t-BuOH/H₂O (1:1).
-
Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Click Reaction: Add the catalyst solution to the reaction mixture from step 1.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the disappearance of the starting materials (typically 1-2 hours).
-
Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Characterize the final product by LC-MS and NMR to confirm its identity, purity, and structure.
Characterization of the Assembled PROTAC
Thorough characterization is essential to ensure the synthesized PROTAC is suitable for biological evaluation.
Analytical Characterization
-
LC-MS: To confirm the molecular weight and assess the purity of the final PROTAC. Due to the complexity of PROTACs, careful optimization of LC-MS parameters is often necessary to avoid analytical artifacts.[9]
-
NMR: To confirm the chemical structure of the PROTAC. Both ¹H and ¹³C NMR are typically performed.
In Vitro and Cellular Assays
-
Binding Assays: A variety of biophysical and biochemical assays can be used to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase.[10] These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET).[10]
-
Ternary Complex Formation Assays: Techniques such as Analytical Ultracentrifugation (AUC) and proximity assays like AlphaScreen can be used to confirm that the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.[1][11]
-
Cellular Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein in a cellular context is typically assessed by Western blotting or mass spectrometry-based proteomics.
-
Proximity-Dependent Biotinylation (BioID): This technique can be used in living cells to identify the proteins in close proximity to the PROTAC, helping to validate on-target engagement and identify potential off-target interactions.[12][13]
Data Presentation
Quantitative data from the synthesis and characterization of PROTACs should be summarized in a clear and organized manner.
Table 1: Synthesis and Characterization of PROTAC-PEG-X
| Parameter | Value |
| Synthesis | |
| E3 Ligase-Linker Intermediate Yield | 75% |
| Final PROTAC Yield | 60% |
| Analytical Characterization | |
| Purity (HPLC) | >98% |
| [M+H]⁺ Calculated | 987.5 |
| [M+H]⁺ Observed | 987.6 |
| Binding Affinity | |
| K_D (to POI) | 25 nM |
| K_D (to E3 Ligase) | 150 nM |
| Cellular Activity | |
| DC₅₀ (Target Degradation) | 50 nM |
| D_max (Maximum Degradation) | >90% |
Conclusion
The modular assembly of PROTACs using PEG linkers, particularly through robust methods like click chemistry, provides a powerful and flexible platform for the rapid generation of novel protein degraders.[3][8][11] The protocols and characterization methods outlined in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of the linker length and composition, along with thorough in vitro and cellular characterization, are critical steps in the development of effective PROTAC-based therapeutics.
References
- 1. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Choosing the Right E3 Ligase Ligand for Your PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The E3 ligase ligand is a critical determinant of a PROTAC's success, directly influencing its degradation efficiency, selectivity, and overall pharmacological properties.[3]
The fundamental mechanism of a PROTAC involves inducing proximity between the target protein and an E3 ligase. This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to engage in further degradation cycles.[1]
With over 600 E3 ligases in the human genome, there is a vast, largely untapped pool that could be hijacked for targeted protein degradation.[5][6] However, the majority of PROTACs developed to date recruit a small handful of E3 ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[5][7] The selection of an appropriate E3 ligase and its corresponding ligand is a crucial first step in the design of a potent and selective PROTAC. This document provides a comprehensive guide for researchers to navigate this selection process, including key criteria, comparative data on common ligands, and detailed experimental protocols for their evaluation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using a PEGylated PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step that precedes the ubiquitination and subsequent degradation of the target protein.[2]
The linker plays a crucial role in PROTAC efficacy, influencing not only the stability of the ternary complex but also the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[2] While PEGylation is known to improve in vivo stability and circulation time, its direct impact on the in vitro ubiquitination efficiency can vary depending on the specific PROTAC system.[3][4]
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of a PEGylated PROTAC. This assay is essential for confirming the PROTAC's mechanism of action and for comparing the ubiquitination efficiency of different PROTAC constructs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general workflow for the in vitro ubiquitination assay.
Quantitative Data Summary
The following tables provide representative data comparing the in vitro ubiquitination and cellular degradation efficacy of a hypothetical PEGylated PROTAC (PROTAC-PEG) with its non-PEGylated counterpart (PROTAC-Alkyl). This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: In Vitro Ubiquitination Parameters
| PROTAC Compound | Target Protein | E3 Ligase | UbC₅₀ (nM) | Ub_max (%) | Assay Method |
| PROTAC-PEG | Protein X | CRBN | 75 | 85 | In Vitro Ubiquitination with Western Blot |
| PROTAC-Alkyl | Protein X | CRBN | 120 | 80 | In Vitro Ubiquitination with Western Blot |
| Negative Control | Protein X | CRBN | >10,000 | <5 | In Vitro Ubiquitination with Western Blot |
-
UbC₅₀: Concentration of PROTAC that results in 50% ubiquitination of the target protein.
-
Ub_max: Maximum percentage of target protein ubiquitination achieved.
Table 2: Cellular Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | D_max (%) | Assay Method |
| PROTAC-PEG | Protein X | HEK293 | 50 | >95 | Western Blot |
| PROTAC-Alkyl | Protein X | HEK293 | 95 | >95 | Western Blot |
| Negative Control | Protein X | HEK293 | >10,000 | <10 | Western Blot |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
D_max: The maximum degradation of the target protein observed.
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol outlines the steps to assess the ability of a PEGylated PROTAC to induce the ubiquitination of a target protein in a cell-free system.
A. Materials and Reagents
-
Recombinant Human Ubiquitin-Activating Enzyme (E1)
-
Recombinant Human Ubiquitin-Conjugating Enzyme (E2) (e.g., UBE2D2)
-
Recombinant E3 Ligase Complex (e.g., VHL or CRBN complex)
-
Recombinant Human Ubiquitin
-
Recombinant Target Protein of Interest (POI)
-
PEGylated PROTAC and Non-PEGylated Control PROTAC
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
100 mM ATP Solution
-
Deionized Water
-
SDS-PAGE Sample Buffer (Laemmli buffer)
-
Primary Antibody against the POI
-
Primary Antibody against Ubiquitin
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
B. Assay Procedure
-
Reaction Setup (on ice):
-
Prepare a master mix containing the common reagents for all reactions in a microcentrifuge tube. For a single 25 µL reaction, combine:
-
2.5 µL of 10X Ubiquitination Buffer
-
2.5 µL of 100 mM ATP Solution
-
0.5 µL of 1 µM E1 Enzyme
-
0.5 µL of 10 µM E2 Enzyme
-
1.0 µL of 10 mg/mL Ubiquitin
-
Deionized water to a final volume that will accommodate the remaining components.
-
-
In individual reaction tubes, add the following in order:
-
Master Mix
-
Purified POI (to a final concentration of 100-500 nM)
-
Purified E3 ligase complex (to a final concentration of 50-200 nM)
-
PEGylated PROTAC at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
-
Incubation:
-
Mix the components gently and incubate the reaction tubes at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
C. Detection by Western Blot
-
SDS-PAGE:
-
Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. A ladder or smear of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
-
D. Data Analysis
-
Quantify the band intensities of both the unmodified POI and the ubiquitinated species using densitometry software (e.g., ImageJ).
-
Calculate the percentage of ubiquitinated POI for each PROTAC concentration.
-
Plot the percentage of ubiquitination against the PROTAC concentration to determine the UbC₅₀ and Ub_max.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Ubiquitination Signal | Inactive enzyme or ATP | Test each component individually. Prepare fresh ATP solution. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and component concentrations. | |
| Impure recombinant proteins | Ensure the purity of all recombinant proteins. | |
| "Hook Effect" | Formation of non-productive binary complexes at high PROTAC concentrations | Test a wider range of PROTAC concentrations, including lower concentrations, to observe the bell-shaped curve. |
| High Background | Non-specific antibody binding | Optimize blocking conditions and antibody concentrations. Increase the number and duration of wash steps. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PEGylated PROTACs. It provides direct evidence of the PROTAC's mechanism of action and allows for the quantitative assessment of its ubiquitination efficiency. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively evaluate and optimize their PEGylated PROTAC candidates for further development.
References
Application Notes and Protocols for Cellular Uptake Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Significance of Cellular Uptake
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
A critical determinant of a PROTAC's efficacy is its ability to cross the cell membrane and reach its intracellular target.[5][6] Due to their larger size and complex structures, many PROTACs face challenges with cellular permeability.[7][8] The linker component, particularly polyethylene (B3416737) glycol (PEG) linkers, plays a crucial role in modulating the physicochemical properties of PROTACs to enhance their cellular uptake.[1][9] PEG linkers can improve solubility and influence the conformational dynamics of the PROTAC, sometimes leading to a "chameleon effect" where the molecule adopts a more compact, less polar conformation to facilitate passive diffusion across the cell membrane.[9] Therefore, accurate assessment of cellular uptake is paramount in the development and optimization of effective PROTAC degraders.
Core Concepts in PROTAC Cellular Uptake
The journey of a PROTAC from the extracellular space to its intracellular target involves several key steps, each of which can be investigated using specific assays.
Caption: PROTAC mechanism of action, from cell entry to target degradation.
Key Cellular Uptake Assays for PROTACs
A variety of assays can be employed to assess the cellular permeability and intracellular accumulation of PROTACs. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[9] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9]
Table 1: Representative PAMPA Permeability Data
| PROTAC Compound | Linker Type | Permeability (10⁻⁶ cm/s) | Classification |
| PROTAC A | PEG4 | 5.2 | High |
| PROTAC B | PEG8 | 2.1 | Moderate |
| PROTAC C | Alkyl C8 | 0.8 | Low |
| Verapamil (Control) | - | 15.0 | High |
| Atenolol (Control) | - | 0.1 | Low |
Note: Data is illustrative and compiled from trends observed in the literature. Actual values are PROTAC-dependent.
-
Preparation of Reagents:
-
Prepare a 2% (w/v) solution of lecithin (B1663433) in dodecane (B42187) as the artificial membrane solution.
-
Dissolve the PROTAC test compounds and controls in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 100 µM) to create the donor solution.
-
-
Assay Plate Preparation:
-
Carefully coat the membrane of each well of the donor plate with the artificial membrane solution.
-
Add the acceptor solution (buffer) to the wells of the acceptor plate.
-
Add the donor solution containing the PROTACs to the donor plate.
-
-
Incubation:
-
Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with both solutions.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based method that provides a more physiologically relevant measure of permeability by using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can also assess active transport and efflux mechanisms.[9]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.[9]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux):
-
To determine if the PROTAC is a substrate for efflux transporters, perform the experiment in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.[9]
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
Mass Spectrometry (MS)-Based Intracellular Quantification
This is the gold standard for directly measuring the intracellular concentration of a PROTAC.[3][10] Cells are treated with the PROTAC, followed by cell lysis and quantification of the compound in the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: Intracellular Concentration of PROTACs Determined by LC-MS/MS
| PROTAC Compound | Linker Type | Treatment Conc. (nM) | Intracellular Conc. (nM) | Accumulation Ratio (Intra/Extra) |
| PROTAC-X | PEG3 | 100 | 250 | 2.5 |
| PROTAC-Y | PEG6 | 100 | 150 | 1.5 |
| PROTAC-Z | Alkyl C10 | 100 | 40 | 0.4 |
Note: Data is illustrative and compiled from trends observed in the literature. Actual values are PROTAC-dependent.
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations and for different time points.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS to remove any remaining extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration of the lysate for normalization.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins and extract the PROTAC.[11]
-
Centrifuge the samples and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.[11]
-
A standard curve of the PROTAC in the same matrix should be prepared for accurate quantification.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the PROTAC, often expressed as pmol/mg of protein or molar concentration.
-
Fluorescence-Based Cellular Uptake Assays
Fluorescence-based methods offer a higher-throughput alternative for assessing cellular accumulation and target engagement.
The NanoBRET™ assay is a proximity-based method that measures the binding of a PROTAC to its target protein within live cells.[6][12] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). The displacement of the tracer by the PROTAC leads to a decrease in the BRET signal, which can be used to determine the intracellular target engagement.[6]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the fluorescent tracer to the cells.
-
Add the PROTAC at various concentrations.
-
Add the NanoLuc® substrate.
-
-
Signal Detection:
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the IC₅₀ value, which reflects the intracellular target engagement.
-
Summary of Assay Methodologies
Table 3: Comparison of Cellular Uptake Assay Methods for PROTACs
| Assay Method | Principle | Throughput | Physiological Relevance | Information Provided | Key Considerations |
| PAMPA | Passive diffusion across an artificial lipid membrane. | High | Low | Passive permeability. | Does not account for active transport or cell metabolism. |
| Caco-2 | Transport across a differentiated cell monolayer. | Medium | High | Apparent permeability, active transport, and efflux. | Requires long cell culture times. |
| LC-MS/MS | Direct quantification of intracellular compound. | Low-Medium | High | Absolute intracellular concentration. | Requires specialized equipment and method development. |
| NanoBRET™ | Bioluminescence resonance energy transfer in live cells. | High | High | Intracellular target engagement (a surrogate for uptake). | Requires genetic modification of cells and a specific tracer. |
Conclusion
The successful development of PROTAC therapeutics is critically dependent on their ability to enter cells and engage their targets. The use of PEG linkers is a key strategy to improve the drug-like properties of PROTACs, including their cellular permeability. A multi-faceted approach utilizing a combination of in vitro permeability assays, direct intracellular concentration measurements, and live-cell target engagement assays is essential for a comprehensive understanding of a PROTAC's cellular uptake characteristics. The protocols and data presented herein provide a framework for researchers to effectively evaluate and optimize the cellular permeability of their PROTAC candidates, ultimately accelerating the development of this promising new class of medicines.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Tos-PEG4-CH2-Boc Reactions
Welcome to the technical support center for Tos-PEG4-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker containing two key reactive moieties. The tosyl (Tos) group serves as an excellent leaving group for nucleophilic substitution reactions, commonly with primary amines (e.g., lysine (B10760008) residues in proteins) or thiols (e.g., cysteine residues).[1][2] The other end features a Boc-protected aminooxy group. The tert-butyloxycarbonyl (Boc) protecting group prevents premature reactions of the aminooxy group.[1] This Boc group can be removed under acidic conditions to reveal a free aminooxy group, which can then react with an aldehyde or ketone to form a stable oxime bond.[1][3] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the molecule and the resulting conjugate in aqueous solutions.[1]
Q2: What is the general workflow for a two-step conjugation using this compound?
A typical workflow involves two main stages:[1]
-
Initial Conjugation via the Tosyl Group: The tosyl group is reacted with a nucleophilic group on the target molecule (e.g., a protein or peptide), forming a stable covalent bond.[1]
-
Deprotection and Oxime Ligation: The Boc protecting group is removed from the aminooxy moiety using acidic conditions.[1] The newly exposed aminooxy group is then ready to react with a second molecule that contains an aldehyde or ketone group to form an oxime linkage.[1]
Q3: What are the optimal pH conditions for the different reaction steps?
The optimal pH is critical for each step of the conjugation process. The following table summarizes the recommended pH ranges:[1]
| Reaction Step | Recommended pH | Catalyst | Notes |
| Tosyl Group Conjugation (with amines) | 8.0 - 9.0 | None | Higher pH facilitates the deprotonation of primary amines, increasing their nucleophilicity.[1] |
| Boc Deprotection | < 2 | None | Strong acidic conditions are required to efficiently remove the Boc group.[1] |
| Oxime Ligation (uncatalyzed) | 4.0 - 5.0 | None | The reaction rate is optimal in a slightly acidic buffer.[1] |
| Oxime Ligation (catalyzed) | 6.5 - 7.5 | Aniline (B41778) or aniline derivatives | Catalysts like aniline allow the reaction to proceed efficiently at or near neutral pH, which is often crucial for maintaining the stability of biomolecules.[1] |
Q4: How can I monitor the progress of my conjugation reactions?
Several analytical techniques can be employed to monitor the reaction progress:
-
Mass Spectrometry (MS): To confirm the addition of the linker to the biomolecule and the subsequent conjugation of the second molecule.[1]
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.[1]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts.[1]
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of new product spots.[3]
-
UV-Vis Spectroscopy: If any of the components have a unique absorbance profile, this can be used to track the reaction.[1]
Troubleshooting Guides
This section addresses common issues that may arise during conjugation with this compound and provides step-by-step troubleshooting advice.
Issue 1: Low Yield of the Initial Conjugate (Tosyl Reaction)
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Suboptimal pH | The nucleophilicity of target amine or thiol groups is reduced at low pH. Gradually increase the pH of the reaction buffer towards the higher end of the recommended range (up to pH 9.0 for amines) and monitor for improved yield.[1] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target molecule. Ensure the reaction buffer is free of extraneous nucleophiles by using buffers such as phosphate or bicarbonate.[1] |
| Steric Hindrance | The target nucleophile on the biomolecule may be in a sterically hindered location. Increase the molar excess of this compound to drive the reaction to completion.[1] If steric hindrance is suspected, consider using a linker with a longer PEG chain.[2] |
| Hydrolysis of the Tosyl Group | The tosyl group can undergo hydrolysis over extended reaction times, especially at higher pH. Prepare solutions of the linker immediately before use to minimize hydrolysis.[1][2] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. A co-solvent like DMF or DMSO can be used.[3] |
| Inactive Nucleophile | Check the purity and integrity of your nucleophilic substrate.[3] |
Issue 2: Incomplete Boc Deprotection
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Insufficient Acid Strength or Concentration | The acidic conditions may not be strong enough to completely remove the Boc group.[1] Increase the acid concentration (e.g., from 20% to 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).[1][3] Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[4] |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration.[1] Monitor the reaction by an appropriate analytical method (e.g., LC-MS) and extend the reaction time until the starting material is no longer observed.[1] |
| Poor Solubility | The Boc-protected conjugate may not be fully soluble in the deprotection solution.[1] Ensure the chosen solvent provides good solubility for your PEGylated compound.[4] |
Issue 3: Low Yield of the Final Oxime-Linked Conjugate
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Suboptimal pH for Oxime Ligation | The pH of the reaction buffer is critical for efficient oxime bond formation. Optimize the pH to the recommended range (4.0-5.0 for uncatalyzed, 6.5-7.5 for catalyzed).[1] |
| Degradation of the Aminooxy Group | The deprotected aminooxy group can be unstable over long periods. Proceed with the oxime ligation step as soon as possible after Boc deprotection and purification.[1] |
| Slow Reaction Rate | If the reaction is slow at neutral pH, consider adding a catalyst such as aniline (typically 10-100 mM).[1] Increasing the concentrations of the aminooxy-functionalized molecule and the carbonyl-containing molecule will also increase the reaction rate.[1] |
Issue 4: Presence of Side Products
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Reaction of Tosyl Group with Non-target Nucleophiles | If the biomolecule has multiple nucleophilic sites, the tosyl group may react non-specifically.[1] Careful control of pH can help favor reaction with the desired nucleophile. |
| Alkylation by tert-Butyl Cation | During Boc deprotection, the released tert-butyl cation can potentially alkylate sensitive residues. The addition of scavengers, such as triisopropylsilane (B1312306) (TIS), during the deprotection step can help mitigate this.[4] |
| Reaction of Deprotected Aminooxy Group with Aldehyde/Ketone Impurities | Solvents or reagents may contain trace amounts of aldehydes or ketones that can react with the deprotected aminooxy group.[1] Use high-purity solvents and reagents. |
| Formation of Secondary or Tertiary Amines | If the nucleophile is a primary amine, over-reaction can lead to multiple additions. Use a larger excess of the primary amine nucleophile to favor mono-substitution.[3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with the Tosyl Group
-
Dissolve the Substrate: Dissolve your substrate containing a nucleophilic group (e.g., an amine) in an appropriate anhydrous solvent (e.g., DMF or DMSO).[2]
-
Add Base (if necessary): If the nucleophile is a primary or secondary amine, add a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]
-
Add this compound: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.[2]
-
Reaction Incubation: Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).[2]
-
Work-up and Purification: Once the reaction is complete, quench if necessary. Purify the product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).[2]
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected Compound: Dissolve the purified Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM) or dioxane.[2]
-
Add Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).[2]
-
Reaction Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.[2]
-
Solvent Removal: Remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[2]
-
Final Product: The resulting deprotected compound is the amine salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized if required.[2]
Protocol 3: Oxime Ligation
-
Prepare Solutions: Prepare a stock solution of the deprotected aminooxy-PEG4 conjugate in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5). Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).[5]
-
Combine Reactants: Combine the aminooxy-PEG4 conjugate and the carbonyl compound in the reaction buffer.[5]
-
Add Catalyst (Optional): If using a catalyst, add aniline or a derivative to the reaction mixture.[5]
-
Incubate: Stir the reaction at the desired temperature (room temperature to 75°C) and monitor its progress by TLC or LC-MS.[5]
-
Purification: Once the reaction is complete, the product can be purified by standard chromatographic techniques.[5]
Visualizations
References
PROTAC Linker Optimization Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two components.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[2]
The length of the linker is a crucial parameter dictating PROTAC efficacy.[2][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4][5]
-
Too long: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[2][4][5]
Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[6]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most common linkers are flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their synthetic tractability.[1] However, the field is evolving to include more rigid and functionalized linkers to improve physicochemical properties and biological activity.[1]
| Linker Type | Common Composition | Key Characteristics |
| Alkyl Chains | Saturated hydrocarbon chains | Hydrophobic, can vary in rigidity. |
| PEG Linkers | Repeating ethylene (B1197577) glycol units | Hydrophilic, flexible, can improve solubility.[7] |
| Rigid Linkers | Alkynes, piperazines, phenyl rings | Provide conformational restriction, can lead to specific protein-protein interactions.[1] |
| Functionalized | Photoswitches, conformational locks | Allow for external control of PROTAC activity.[1] |
Q3: What is the "hook effect" and how does linker length relate to it?
A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3).[8][9] An ideal linker length can help stabilize the ternary complex, potentially mitigating the hook effect by favoring the productive complex formation over the binary ones.[8]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I observe poor or no target degradation.
This is a common issue that often points to problems with ternary complex formation or stability.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and screen for degradation activity.[1][10] This is often an empirical process.[11] |
| Steric Hindrance | If the linker is too short, it can prevent the formation of a productive ternary complex.[4][5] Systematically increase the linker length. |
| Unproductive Ternary Complex | If the linker is too long, it may allow for the formation of a ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[4][5] Systematically decrease the linker length. |
| Incorrect Linker Attachment Point | The linker's connection point on the warhead or E3 ligase ligand may disrupt crucial binding interactions or orient the proteins unfavorably.[7][12] Analyze co-crystal structures to identify solvent-exposed regions for linker attachment.[12] If structures are unavailable, explore alternative attachment points through medicinal chemistry.[12] |
| Poor Physicochemical Properties | The linker composition can affect solubility and cell permeability.[7][] Consider modifying the linker to be more hydrophilic (e.g., adding PEG units) or more lipophilic (e.g., adding alkyl groups) to improve these properties.[7][14] |
Problem 2: I observe target degradation, but the potency (DC50) is low.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be optimal for stabilizing the ternary complex. Experiment with linkers of different lengths and compositions (e.g., more rigid linkers) to enhance protein-protein interactions within the complex.[1] |
| Inefficient Ubiquitination | The linker may not be positioning the target protein optimally for ubiquitination. A systematic screen of linker lengths is recommended. |
| Cell Permeability Issues | The overall PROTAC molecule may have poor cell permeability. Modifying the linker to enhance lipophilicity or to promote intramolecular hydrogen bonding can improve permeability.[14] |
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels.[15]
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the band intensities, and the target protein levels are normalized to the loading control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex in cells.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives optimal degradation and a control (DMSO) for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.[4] Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins.[4] Elute the bound proteins from the beads.[4]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to detect the co-precipitated protein.
-
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
A low overall yield in a multi-step PROTAC synthesis can arise from inefficiencies at any stage. A systematic evaluation of the entire process is crucial.[1][2] Begin by assessing the following key areas:
-
Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the linker.[1] Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.[1]
-
First Coupling Reaction Efficiency: The initial bond formation, typically an amide bond, is a common point of failure. A low conversion rate at this step will significantly impact the overall yield.[1]
-
Second Coupling Reaction and Side Reactions: Evaluate the efficiency of the second coupling step. Be particularly mindful of potential side reactions.[1]
-
Purification Efficiency: Significant product loss can occur during purification. The physicochemical properties of PROTACs, which are often large and complex molecules, can make standard purification techniques challenging.[1][3]
Q2: I suspect the initial amide coupling reaction is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[1] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are not providing satisfactory results, consider alternatives.[1][4]
-
Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent like DMF or NMP.[1][4]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to low yields. Gentle heating may be necessary for sluggish reactions, but prolonged reaction times can lead to byproduct formation.[3][4]
Q3: I'm using click chemistry for my PROTAC conjugation, but the yield is poor. What should I troubleshoot?
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for PROTAC synthesis.[5] Poor yields can often be attributed to:
-
Catalyst and Ligand Choice: Ensure the use of a suitable copper catalyst and ligand.
-
Oxygen Sensitivity: The reaction can be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Purity of Azide (B81097) and Alkyne: Impurities in the azide or alkyne starting materials can inhibit the reaction.
Q4: How does the linker impact the synthesis and overall success of the PROTAC?
The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC.[3]
-
Solubility and Permeability: Polyethylene glycol (PEG) linkers are often used to improve the solubility and cell permeability of the final PROTAC.[3][6]
-
Synthetic Challenges: The length and flexibility of the linker can present synthetic challenges, including difficulties in purification and the potential for side reactions.[3]
-
Ternary Complex Formation: The linker's length and composition are crucial for achieving a productive ternary complex between the target protein and the E3 ligase.[7]
Q5: What are some common impurities that can arise during PROTAC synthesis?
Common impurities can include byproducts from side reactions, unreacted starting materials, and products of incomplete deprotection.[3] For instance, in the synthesis of pomalidomide-PEG based PROTACs, a side reaction involving nucleophilic acyl substitution can lead to the displacement of the glutarimide (B196013) ring.[3] Incomplete deprotection of protecting groups, such as a t-butyl ester, is another common source of impurities.[3]
Troubleshooting Guides
Systematic Approach to Troubleshooting Low PROTAC Yield
A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem.[2] Start by verifying the quality of your starting materials and then analyze each reaction sequentially.
Low Yield in Amide Coupling Step
The amide coupling reaction is a frequent source of low yields in PROTAC synthesis. The following table summarizes common problems and potential solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Conversion | Inefficient coupling reagents | Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[7] | Increased conversion to the desired product, monitored by LC-MS. |
| Poor solubility of reactants | Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve solubility.[3][7] Sonication can also aid in dissolution.[3] | A homogenous reaction mixture, leading to improved reaction kinetics and yield. | |
| Suboptimal reaction conditions | Optimize reaction temperature and time. Gentle heating (e.g., 40-50 °C) may improve yields for difficult couplings.[3] | Increased conversion to the desired product. | |
| Degradation of starting materials or product | Ensure anhydrous reaction conditions if using moisture-sensitive reagents.[7] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[7] | Minimized side-product formation and increased purity of the crude product. | |
| Inhibition by TFA salts of amine starting materials | Add an extra equivalent of a tertiary amine base (e.g., DIPEA or triethylamine) to neutralize the TFA salt.[1] | Improved coupling efficiency. |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized component.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and stir for another 5 minutes.
-
Add the amine-functionalized molecule to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as reverse-phase HPLC.[4]
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[4]
Protocol 2: Thiol Deprotection (Trityl Group)
This protocol describes the deprotection of a trityl-protected thiol, a common step if your linker contains a thiol group for subsequent conjugation.[1]
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIPS (typically 5-10 equivalents).
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.[1]
Visualizations
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
how to improve solubility of Tos-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility of Tos-PEG4-CH2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of PROTACs. It consists of a tosyl (Tos) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG4 spacer is hydrophilic and generally imparts solubility in aqueous and polar organic solvents.[1] The Boc group is nonpolar and enhances solubility in lipophilic organic solvents.[1] The tosyl group is also relatively hydrophobic. This amphiphilic nature means its solubility can be influenced by a variety of solvents.
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?
A2: When encountering solubility issues, it is recommended to first attempt dissolution in a small amount of a water-miscible organic solvent in which the compound is likely to be highly soluble, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[2] Once dissolved in the organic solvent, you can slowly add your aqueous buffer or desired final solvent to the solution with vigorous stirring or vortexing. This technique, known as solvent exchange, can help prevent precipitation.
Q3: Can I use heat to improve the solubility of this compound?
A3: Gentle warming can be an effective method for dissolving PEGylated compounds.[2] However, it is crucial to use this approach with caution. Prolonged or excessive heating can potentially lead to the degradation of the molecule, particularly the Boc protecting group, which is sensitive to heat and acidic conditions.
Q4: How does the pH of the solution affect the solubility of this compound?
A4: The solubility of PEG-containing molecules can be influenced by the pH of the buffer. While this compound itself does not have a readily ionizable group, the overall stability and interactions of the molecule can be pH-dependent. It is advisable to experiment with a range of pH values to determine the optimal conditions for your specific application.
Troubleshooting Guide for Solubility Issues
If you are encountering persistent solubility problems with this compound, consult the following troubleshooting guide.
Problem 1: The compound precipitates out of solution when an aqueous buffer is added to an organic stock solution.
-
Possible Cause: The concentration of the compound in the final solution exceeds its solubility limit in the mixed solvent system. The hydrophobic tosyl and Boc groups can cause aggregation in highly aqueous environments.
-
Solutions:
-
Decrease the Final Concentration: Prepare a more dilute final solution.
-
Optimize the Co-solvent Ratio: Experiment with different ratios of the organic co-solvent to the aqueous buffer. Sometimes, a higher percentage of the organic solvent is necessary to maintain solubility.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, can help to form micelles and keep the compound in solution. A specific protocol for a 2.5 mg/mL solution uses Tween-80 in a mixture of DMSO, PEG300, and saline.
-
Sonication: Use a bath sonicator to break up aggregates and promote dissolution after adding the aqueous buffer.[2]
-
Problem 2: The compound appears oily or forms a film instead of dissolving.
-
Possible Cause: This can occur when the compound has low solubility and does not readily disperse in the chosen solvent.
-
Solutions:
-
Sequential Dissolution: First, ensure the compound is fully dissolved in a minimal amount of a good organic solvent (e.g., DMSO, DMF) before introducing the final solvent system.
-
Co-solvent Screening: Test a panel of different water-miscible organic co-solvents to find one that is more effective. Good candidates include N-methyl-2-pyrrolidone (NMP), ethanol, or polyethylene (B3416737) glycol 400 (PEG400).
-
Problem 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Possible Cause: Poor solubility can lead to the formation of aggregates, reducing the effective concentration of the compound and leading to variability in experimental outcomes.
-
Solutions:
-
Sterile Filtration: For cell-based assays, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.[2]
-
Solubility Confirmation: Before conducting your assay, visually inspect the solution for any signs of precipitation. If possible, determine the concentration of the filtered solution to ensure it matches the expected concentration.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and predictive solubility profile based on its structural components and data from analogous compounds. For a precise concentration, it is recommended to perform a solubility test using the protocol provided in the "Experimental Protocols" section.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A good initial solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | High | Another suitable solvent for stock solutions. |
| Dichloromethane (DCM) | High | A good solvent for this amphiphilic molecule. |
| Ethanol | Moderate to High | The PEG chain promotes solubility. |
| Methanol | Moderate to High | Similar to ethanol. |
| Water / Aqueous Buffers (e.g., PBS) | Low to Moderate | The hydrophobic tosyl and Boc groups limit aqueous solubility. Co-solvents are often required. |
| Diethyl Ether | Low | Generally not a good solvent for PEGylated compounds. |
| Hexanes | Low | Not a suitable solvent due to the polar PEG chain. |
Specific Co-Solvent Formulation for a 2.5 mg/mL Solution:
A published protocol demonstrates that a clear solution of 2.5 mg/mL can be achieved using the following co-solvent system:
-
Prepare a 25.0 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes a reliable method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent(s) for testing
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Separation of Saturated Solution: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid material. Filter the collected supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC with a standard curve) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the concentration of the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Decision-making workflow for troubleshooting solubility issues.
References
Navigating Boc Deprotection: A Guide to Minimizing Side Reactions
Technical Support Center
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry. Its widespread use is due to its stability under various conditions and its straightforward removal with acid. However, the very nature of its cleavage can lead to undesired side reactions, complicating downstream processes and compromising final product purity. This technical support center provides detailed troubleshooting guides and frequently asked questions to help you navigate and mitigate these challenges effectively.
Frequently Asked questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2] This carbocation arises from the cleavage of the Boc group with a strong acid, most commonly trifluoroacetic acid (TFA).[1] Being a potent electrophile, this tert-butyl cation can then react with nucleophilic sites within the substrate, leading to unwanted alkylation.[1][2]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[2][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][4] They are nucleophilic compounds that react more readily with the carbocation than the sensitive residues of your product, thereby preventing undesired alkylation.[2]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide. A common general-purpose scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio.[3] For specific, sensitive residues, other scavengers are recommended. For instance, 1,2-ethanedithiol (B43112) (EDT) is highly effective for protecting Tryptophan.[3]
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, incomplete deprotection can occur due to insufficient acid strength, short reaction times, or steric hindrance.[1][5] This is typically observed as the persistence of the starting material in analytical traces (e.g., TLC or LC-MS). To address this, you can increase the acid concentration, prolong the reaction time, or consider gentle heating, though the latter may increase the risk of side reactions.[1]
Q6: Are there alternative, milder methods for Boc deprotection?
A6: For substrates sensitive to strong acids like TFA, milder conditions can be employed. Using 4M HCl in dioxane is a common alternative.[1][6] In some cases, thermal deprotection by heating in a suitable solvent can be an option, but this is not universally applicable due to the high temperatures required.[1]
Troubleshooting Guides
Issue 1: Unexpected mass increase of +56 Da in the product.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic residue in your compound.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the composition of your substrate.[1][4]
Issue 2: Presence of multiple unexpected peaks in HPLC/LC-MS after deprotection.
-
Possible Cause: This could be due to the alkylation of several different sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[6]
-
Solution: Utilize a scavenger cocktail designed to protect a broad range of nucleophilic residues. A common starting point is a mixture of TFA, water, and triisopropylsilane (TIS).[1]
Issue 3: Incomplete removal of the Boc group.
-
Possible Cause: Insufficient acid concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine can lead to incomplete deprotection.[1][2]
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[1][5]
-
Extend the reaction time and monitor progress by TLC or LC-MS.[1][5]
-
Consider using a stronger acid system, like 4M HCl in dioxane.[2][5]
-
Gentle warming (e.g., to 40°C) can be attempted, but with caution, as it may promote side reactions.[1]
-
Quantitative Data Summary
For a clearer understanding of scavenger effectiveness, the following table summarizes common scavengers and their typical concentrations.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | A highly effective and common carbocation scavenger.[4] |
| Water | General carbocations | 2.5-5% (v/v) | Often used in combination with other scavengers.[4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Particularly effective for protecting cysteine and tryptophan.[3][4] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[4] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[4] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[4][5]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]
-
Add an equal volume of TFA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, work up the reaction as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected compound in anhydrous 1,4-dioxane (B91453).
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion.
-
Remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
Visualizing the Process
To aid in understanding the chemical transformations and decision-making processes, the following diagrams are provided.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Caption: A troubleshooting workflow for common Boc deprotection issues.
References
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving ternary complex formation, with a focus on overcoming steric hindrance.
I. Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental challenges related to steric hindrance in both Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
A. PROTACs: Troubleshooting Guide
Issue 1: Poor or no ternary complex formation detected in biophysical assays (e.g., SPR, ITC, TR-FRET).
-
Possible Cause: Steric clashes between the target protein and the E3 ligase are preventing association.
-
Troubleshooting Steps:
-
Modify the Linker Length: Synthesize and test a series of PROTACs with varying linker lengths. A linker that is too short is a common cause of steric hindrance.[1] Conversely, an overly long linker can lead to unproductive binding modes.[1] A systematic variation of linker length can help identify a more permissive conformation for the ternary complex.
-
Alter the Linker Composition and Rigidity: The chemical makeup of the linker influences its flexibility. Introducing rigid elements like piperazine (B1678402) or spirocycles can restrict conformational freedom and may favor a productive binding mode.[2] Conversely, a highly flexible linker might allow for too many non-productive conformations.
-
Change the Linker Attachment Point (Exit Vector): The position where the linker connects to the warhead or the E3 ligase ligand can dramatically alter the orientation of the proteins in the ternary complex. Experiment with different solvent-exposed attachment points on the ligands to find an exit vector that minimizes steric clashes.
-
Computational Modeling: Utilize molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can provide a rational basis for the design of new PROTAC variants with improved geometries.
-
Issue 2: The "Hook Effect" is observed, leading to reduced degradation at high PROTAC concentrations.
-
Possible Cause: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation before the hook effect becomes prominent.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[3] This stabilizes the ternary complex and can mitigate the hook effect. Strategies to improve cooperativity include optimizing the linker to facilitate favorable protein-protein interactions.
-
Biophysical Measurement of Cooperativity: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of your PROTACs. This will allow you to rank compounds based on their ability to form a stable ternary complex.
-
B. Molecular Glues: Troubleshooting Guide
Issue 1: A predicted or designed molecular glue shows no or weak activity in cellular degradation assays.
-
Possible Cause: The molecular glue fails to induce a stable ternary complex due to steric hindrance or unfavorable protein-protein interactions.
-
Troubleshooting Steps:
-
Re-evaluate the Binding Pocket and Exit Vector: Unlike PROTACs, molecular glues often bind to a protein surface to create a new interface for the partner protein. If steric clashes are suspected, re-examine the crystal structure or computational model to identify bulky residues that may be hindering the interaction.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the molecular glue with modifications at different positions. This can help identify which parts of the molecule are critical for inducing the protein-protein interaction and which may be causing steric hindrance.
-
High-Throughput Screening (HTS) of Analog Libraries: If rational design proves challenging, a high-throughput screen of a focused library of analogs can be employed to identify compounds with improved activity. Cellular thermal shift assays (CETSA) or NanoBRET assays can be used to confirm target engagement in live cells.
-
Consider Alternative E3 Ligases: If the steric hindrance appears insurmountable with the current E3 ligase, consider designing or screening for molecular glues that recruit a different E3 ligase with a more compatible surface.
-
Issue 2: Inconsistent results between biochemical and cellular assays for a molecular glue.
-
Possible Cause: Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Factors such as protein localization, post-translational modifications, and the presence of competing endogenous binders can influence ternary complex formation in cells.
-
Troubleshooting Steps:
-
Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.
-
Verify Protein Expression Levels: Use techniques like Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model. Low expression of either partner can limit the formation of the ternary complex.
-
Assess Cellular Permeability and Stability: The molecular glue may not be cell-permeable or could be rapidly metabolized. Use LC-MS/MS to measure the stability of the compound in cell culture medium and cell lysates over time.
-
II. Frequently Asked Questions (FAQs)
A. PROTACs
-
Q1: What is the ideal linker length for a PROTAC?
-
A1: There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair. However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding. A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 7 to 29 atoms) and evaluate their degradation efficiency.[1][3]
-
-
Q2: How does linker rigidity affect ternary complex formation?
-
A2: The rigidity of the linker can have a significant impact on ternary complex formation. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[2] However, excessive rigidity can also prevent the necessary conformational adjustments required for a productive ternary complex. Therefore, an optimal balance between flexibility and rigidity is often required.
-
-
Q3: What is "cooperativity" in the context of ternary complex formation?
-
A3: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex.
-
Negative cooperativity (α < 1): The binding of one protein decreases the affinity for the other, which is detrimental to PROTAC efficiency.
-
No cooperativity (α = 1): The binding events are independent.
-
-
B. Molecular Glues
-
Q1: How are molecular glues typically discovered?
-
Q2: What are the main challenges in designing molecular glues to avoid steric hindrance?
-
A2: A key challenge is that molecular glues often have low intrinsic affinity for either the target protein or the E3 ligase alone.[4] Their activity relies on creating a new, favorable protein-protein interface. Predicting and designing a small molecule that can effectively remodel a protein surface to induce a productive interaction without causing steric clashes is a significant hurdle.
-
-
Q3: What are some key differences between troubleshooting PROTACs and molecular glues for steric hindrance?
-
A3: For PROTACs, troubleshooting often focuses on modifying the linker, which acts as a tunable spacer. For molecular glues, the entire molecule is involved in creating the new protein-protein interface, so modifications must be more subtle and are often guided by high-resolution structural information or extensive SAR studies.
-
III. Data Presentation
The following tables summarize quantitative data from the literature, illustrating the impact of linker modifications on PROTAC efficacy.
Table 1: Impact of PROTAC Linker Length on Degradation Efficacy (DC₅₀ and Dₘₐₓ)
| Target Protein | PROTAC Series | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| TBK1 | - | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | - | Alkyl/Ether | 12 - 29 | Submicromolar | >90 |
| TBK1 | - | Alkyl/Ether | 21 | 3 | 96 |
| ERα | - | PEG | 12 | Effective | - |
| ERα | - | PEG | 16 | More Potent | - |
| p38α | - | PEG-based | 15-17 | 10-30 | >90 |
| p38α | - | PEG-based | <15 or >17 | >100 | <50 |
| SOS1 | ZZ151 series | Methylene | 5 | Potent | >90 |
Data compiled from multiple sources.[1][5]
Table 2: Impact of PROTAC Linker Rigidity on Cooperativity and Binding Affinity
| PROTAC | Target | E3 Ligase | Linker Type | Binary K_d (PROTAC to Target, nM) | Ternary K_d (nM) | Cooperativity (α) |
| PROTAC-1 | H-PGDS | CRBN | Flexible (PEG₅) | - | - | - |
| PROTAC-2 | H-PGDS | CRBN | More Rigid | - | - | - |
| MZ1 | BRD4(BD2) | VHL | Flexible (PEG) | 43 | 2.7 | 16 |
| AT1 | BRD4(BD2) | VHL | More Rigid | 25 | 25 | 1 |
Data compiled from multiple sources. Note that direct comparison of cooperativity values between different systems should be done with caution due to variations in experimental conditions.
IV. Experimental Protocols
A. Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (K_d, ΔH, ΔS) of binary and ternary complex formation and to calculate the cooperativity factor (α).[6][7]
Materials:
-
Purified target protein, E3 ligase, and PROTAC.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Protocol:
-
Sample Preparation:
-
Dialyze all proteins into the same buffer to minimize heats of dilution.
-
Dissolve the PROTAC in the same buffer, ensuring the final DMSO concentration is matched in all solutions if used.
-
Degas all solutions before use.
-
-
Binary Titration 1 (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (10-20 times the concentration of the E3 ligase).
-
Perform the titration to determine the binary affinity (K_d1).
-
-
Binary Titration 2 (PROTAC into Target Protein):
-
Fill the ITC cell with the target protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (10-20 times the concentration of the target protein).
-
Perform the titration to determine the binary affinity (K_d2).
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Prepare a solution of the target protein (e.g., 20 µM) and add the PROTAC at a concentration sufficient to ensure saturation (e.g., 30 µM).
-
Load the injection syringe with the pre-formed binary complex of target protein and PROTAC.
-
Perform the titration of the binary complex into the E3 ligase solution.
-
-
Data Analysis:
-
Fit the integrated data to a suitable binding model to determine K_d, ΔH, and stoichiometry (n).
-
Calculate the cooperativity factor (α) using the binary and ternary K_d values.
-
Troubleshooting:
-
Large Heats of Dilution: Ensure precise buffer matching. Perform a control titration of the ligand into the buffer alone and subtract this from the experimental data.
-
No or Weak Signal: The binding affinity may be too low for ITC. Try increasing the concentrations of the reactants.
-
Precipitation: Visually inspect samples after the experiment. If precipitation occurs, reduce the concentrations.
-
Air Bubbles: Ensure thorough degassing of all solutions.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC and determine the compound's potency (EC₅₀).[6][8]
Materials:
-
Tagged proteins (e.g., His-tagged POI, GST-tagged E3 Ligase).
-
TR-FRET antibody pair (e.g., anti-His-Tb and anti-GST-d2).
-
PROTAC compound.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well microplates.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of proteins and antibodies in the assay buffer.
-
Perform a serial dilution of the PROTAC compound.
-
-
Assay Setup (20 µL final volume):
-
Add 5 µL of the diluted PROTAC solution to the wells.
-
Prepare a master mix of the tagged POI and E3 ligase. Add 10 µL of this mix to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.
-
-
Incubation:
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀.
-
V. Visualizations
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of PEG-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties.[1] PEG linkers, made of repeating ethylene (B1197577) glycol units, are often used to improve the aqueous solubility of PROTACs, which can be a challenge due to their large and lipophilic nature.[1] The length and composition of the linker are also crucial for the formation and stability of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Q2: How does the length of a PEG linker affect the cell permeability of a PROTAC?
The relationship between PEG linker length and cell permeability is complex. While PEG linkers can enhance hydrophilicity and solubility, this may hinder passive diffusion across the lipophilic cell membrane.[1] However, several factors can positively influence permeability:
-
Conformational Folding: Flexible PEG linkers can allow the PROTAC to adopt folded, more compact conformations. This "molecular chameleonicity" can shield the polar surface area of the molecule, reducing its polarity and making it more amenable to crossing the cell membrane.[1][3]
-
Linker Length: Generally, shorter linkers lead to more permeable compounds.[1][4] Increasing the number of PEG units often results in an increase in molecular weight and the number of hydrogen bond acceptors, which can decrease passive permeability.[1][4] However, the optimal length is system-dependent and must be determined empirically, as a certain length is required to facilitate a stable ternary complex.[1][5]
Q3: My PROTAC is potent in biochemical assays but shows no activity in cells. Could this be a permeability issue?
Yes, this is a common challenge. Potent activity in cell-free assays (e.g., target binding or ternary complex formation) that does not translate to cellular activity often indicates poor cell permeability.[6] PROTACs are typically large molecules that fall "beyond the Rule of 5," which can make it difficult for them to cross the cell membrane.[6][7] To confirm if permeability is the issue, it is recommended to directly measure the cell permeability of your compound using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.[6]
Q4: What are the key molecular properties of my PEG-based PROTAC that I should be concerned about for permeability?
Several physicochemical properties significantly impact PROTAC permeability:[6]
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which can impede passive diffusion across the cell membrane.[6]
-
Topological Polar Surface Area (TPSA): A large TPSA, often resulting from the multiple polar functional groups in PROTACs, is a major contributor to poor permeability.[6]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[6]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which can be entropically penalized when entering the ordered environment of the cell membrane.[6]
Q5: What is the "chameleon effect" and how can it be leveraged to improve my PROTAC's permeability?
The "chameleon effect," or molecular chameleonicity, refers to the ability of a molecule to adopt different conformations depending on its environment.[1][3] For PROTACs, this means they can exist in a more extended, polar conformation in an aqueous solution (like the extracellular space) and a more folded, compact, and less polar conformation in a lipophilic environment (like the cell membrane).[3] This conformational flexibility, often facilitated by flexible linkers like PEG, can shield the polar groups of the PROTAC, reducing its desolvation penalty upon entering the cell membrane and thereby improving permeability.[1][3] To encourage this effect, one can strategically introduce functional groups that can form intramolecular hydrogen bonds.[6]
Troubleshooting Guide
Issue: My PEG-based PROTAC shows low or no degradation of the target protein in cellular assays.
This issue can stem from several factors, with poor cell permeability being a primary suspect.[1]
Potential Cause 1: Poor Cell Permeability
-
How to Diagnose:
-
Troubleshooting/Optimization Strategies:
-
Optimize the Linker:
-
Shorten the Linker: Synthesize analogs with shorter PEG linkers, as this generally correlates with increased permeability.[1][4]
-
Increase Rigidity: Incorporate rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker, which can improve both rigidity and water solubility.[8][10]
-
Reduce Hydrogen Bond Donors (HBDs): Replace amide bonds with esters to reduce the number of HBDs.[10]
-
-
Employ Prodrug Strategies: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[10][11]
-
Leverage Receptor-Mediated Uptake: Conjugate the PROTAC to a ligand for a cell surface receptor to facilitate active transport into the cell.[10]
-
Potential Cause 2: Inefficient Ternary Complex Formation
-
How to Diagnose:
-
If permeability is confirmed to be adequate, the issue may lie in the inability of the PROTAC to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).
-
Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the formation and stability of the ternary complex.
-
-
Troubleshooting/Optimization Strategies:
-
Vary Linker Length and Composition: The current linker length may be suboptimal for inducing the necessary protein-protein interactions. Synthesize a library of PROTACs with varying PEG linker lengths and compositions to identify the optimal linker for ternary complex formation.[1]
-
Change Linker Attachment Points: The exit vector of the linker from the POI ligand or the E3 ligase ligand can significantly impact the geometry of the ternary complex. Explore alternative attachment points on your ligands.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC permeability from various assays to provide a framework for data presentation and comparison.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 | 20.5 |
| PROTAC B | PEG8 | 0.8 | 20.5 |
| PROTAC C | Alkyl C8 | 2.3 | 20.5 |
| PROTAC D | PEG12 | 0.4 | 20.5 |
Note: Data are illustrative and compiled from various sources in the literature.[2]
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
Note: Data are illustrative and compiled from various sources in the literature. An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[2]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[6]
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.[6]
-
-
Assay Assembly:
-
Add buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich."[9]
-
-
Incubation:
-
Quantification:
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, incubation time, and membrane surface area.[1]
-
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[2]
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[2]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber.[2]
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[6]
-
-
Calculation:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[6]
-
Protocol 3: Cellular Uptake Assay
Principle: This assay directly measures the amount of a compound that has entered the cells over time.
Methodology:
-
Cell Seeding:
-
Seed target cells in culture plates and allow them to adhere and grow.[9]
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing the PROTAC at the desired concentration.
-
Incubate the cells for various time points at 37°C.[9]
-
-
Stopping Uptake and Washing:
-
Cell Lysis:
-
Add a suitable lysis buffer and incubate on ice.
-
Collect the cell lysate.[9]
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.
-
Determine the total protein concentration in each lysate sample using a BCA assay.[9]
-
-
Data Analysis:
-
Express the intracellular concentration of the PROTAC as the amount of compound per milligram of total protein (e.g., pmol/mg protein).[9]
-
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Troubleshooting workflow for poor PROTAC permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tos-PEG4-CH2-Boc in Solution
Welcome to the technical support center for Tos-PEG4-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solution-based experimental settings. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this linker in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a desiccator to minimize exposure to moisture.[1] For short-term storage (days to weeks), refrigeration at 4°C in a dry, dark environment is acceptable.[1] When handling the compound, it is advisable to allow the vial to reach room temperature before opening to prevent condensation.[2]
Q2: In which solvents is this compound soluble and stable?
A2: this compound is soluble in common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] The PEG4 spacer enhances its solubility in aqueous media.[1] For reactions, it is crucial to use anhydrous solvents, especially when the reactivity of the tosyl group is critical, to prevent hydrolysis.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The stability of this compound in solution is primarily affected by two factors:
-
Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic environments and can be prematurely cleaved.[1]
-
Nucleophiles and Water: The tosyl group is an excellent leaving group and is susceptible to nucleophilic attack. In aqueous solutions, it can undergo hydrolysis, especially at non-neutral pH and elevated temperatures. Buffers containing primary amines (e.g., Tris) can also react with the tosyl group.[1]
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the disappearance of the parent compound and the appearance of degradation products over time.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the tosyl group | 1. Degradation of the compound: Improper storage may have led to the hydrolysis of the tosyl group.[1] 2. Presence of interfering nucleophiles: Buffers like Tris or other reagents with primary amines can compete with the target nucleophile.[1] 3. Suboptimal reaction pH: The pH may not be optimal for the nucleophilic substitution. | 1. Use a fresh compound: Ensure the linker has been stored correctly at -20°C and is not expired.[1] 2. Use non-nucleophilic buffers: Switch to buffers such as PBS or HEPES.[1] 3. Optimize reaction pH: A pH range of 7.2-8.5 is a good starting point for reactions with amines.[1] |
| Premature deprotection of the Boc group | Exposure to acidic conditions: The reaction or storage conditions might be too acidic.[1] | Maintain neutral or slightly basic pH: Ensure all solvents and buffers are free of acidic contaminants. If acidic conditions are necessary for other steps, perform the Boc deprotection as a separate, controlled step.[1] |
| Low yield of the final conjugate | 1. Hydrolysis of the tosyl group: In aqueous solutions, the tosyl group can hydrolyze over time, reducing the amount of active reagent. 2. Incorrect stoichiometry: The molar ratio of the reactants may not be optimal. 3. Steric hindrance: The target molecule may be sterically hindered. | 1. Use anhydrous conditions: For reactions involving the tosyl group, use anhydrous solvents to minimize hydrolysis. 2. Optimize reactant ratios: Perform small-scale pilot reactions with varying molar ratios of the linker to your target molecule. 3. Consider a longer PEG linker: If steric hindrance is a suspected issue, a linker with a longer PEG chain may improve accessibility. |
| Inconsistent experimental results | PROTAC instability: The overall PROTAC molecule, if synthesized using this linker, might be precipitating or degrading in the assay media.[3] | Assess PROTAC stability: Conduct solubility and stability assays of the final PROTAC molecule in the relevant biological media using LC-MS to quantify the intact compound over time.[3] |
Quantitative Data Summary
Table 1: Illustrative pH Stability Profile of this compound Functional Groups at Room Temperature
| pH | Boc Group Stability (Illustrative Half-life) | Tosyl Group Stability in Aqueous Buffer (Illustrative Half-life) |
| < 4 | Very Low (< 1 hour) | Moderate |
| 4 - 6 | Low (Several hours) | High |
| 7 - 8 | High (> 24 hours) | Moderate to High |
| > 9 | High (> 24 hours) | Moderate (Hydrolysis may increase) |
Note: This data is illustrative and intended to guide experimental design. Actual stability will depend on the specific buffer, temperature, and presence of other solutes.
Table 2: Recommended Solvents and Buffer Compatibility
| Solvent/Buffer | Compatibility | Rationale |
| DMSO, DMF (anhydrous) | High | Good solubility and minimizes hydrolysis of the tosyl group. |
| DCM (anhydrous) | High | Suitable for reactions and purification; minimizes hydrolysis. |
| Acetonitrile (anhydrous) | High | Good for reactions and analytical purposes. |
| Water (for short durations) | Moderate | Risk of tosyl group hydrolysis. Use at neutral pH and low temperatures if necessary. |
| PBS, HEPES buffers | Good | Non-nucleophilic and suitable for bioconjugation reactions at physiological pH.[1] |
| Tris buffer | Poor | Contains a primary amine that can react with the tosyl group.[1] |
| Buffers with pH < 5 | Poor | Will cause rapid deprotection of the Boc group. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific buffer or solvent over time using HPLC.
Materials:
-
This compound
-
Solvent or buffer of interest (e.g., PBS pH 7.4)
-
HPLC system with a C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution: Dissolve a known concentration of this compound in the solvent or buffer of interest (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Sample Analysis: Immediately analyze the sample by HPLC.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining compound against time to determine the degradation rate.
Protocol 2: LC-MS Method for Identification of Degradation Products
Objective: To identify the potential degradation products of this compound under stress conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
LC-MS system with a C18 column and a mass spectrometer
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
Procedure:
-
Stress Samples: Prepare solutions of this compound in the acidic and basic solutions. Incubate at an elevated temperature (e.g., 50°C) for a set period (e.g., 24 hours) to induce degradation.
-
Neutralization: Neutralize the samples before injection into the LC-MS system.
-
LC-MS Analysis: Analyze the stressed samples by LC-MS.
-
Data Interpretation: Identify the mass-to-charge ratios (m/z) of the degradation products. Propose structures for the degradation products based on the expected hydrolysis of the tosyl group and cleavage of the Boc group.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Tos-PEG4-CH2-Boc Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction times and outcomes of conjugations involving Tos-PEG4-CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the conjugation of this compound?
The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile, such as a primary amine (-NH2) or a thiol (-SH) group on your molecule of interest, attacks the carbon atom adjacent to the tosyl group. The tosylate group is an excellent leaving group, which facilitates this reaction, resulting in the formation of a stable covalent bond between your molecule and the PEG linker.
Q2: Which functional groups are suitable for reaction with the tosyl group?
The tosyl group is reactive towards strong nucleophiles. The most commonly used functional groups for this type of conjugation are primary amines and thiols. The reactivity of these groups is pH-dependent; amines must be in their unprotonated form to be nucleophilic, and thiols are most reactive as thiolate anions.
Q3: Why is my conjugation reaction proceeding slower than anticipated?
Several factors can contribute to slow reaction kinetics:
-
Suboptimal pH: For reactions with amines, the pH should be high enough to ensure a significant portion of the amines are deprotonated and thus nucleophilic (typically pH 8-9.5), but not so high as to cause hydrolysis of the tosyl group.
-
Low Temperature: Like most chemical reactions, the rate of conjugation is temperature-dependent. Increasing the temperature can accelerate the reaction.
-
Steric Hindrance: If the nucleophilic group on your target molecule is sterically hindered, it can be more difficult for the this compound to access the reaction site, thus slowing the reaction rate.
-
Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. If the concentrations are too low, the frequency of molecular collisions will be reduced, leading to a slower reaction.
Q4: How can I effectively monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the desired conjugate. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
Q5: What are the best practices for purifying the final PEG-conjugated product?
Purification of the final conjugate is typically achieved using chromatographic methods. The choice of method depends on the properties of the conjugate:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEG-conjugate from smaller, unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. This is often the method of choice for achieving high purity.
-
Ion Exchange Chromatography (IEX): Useful if the conjugate and impurities have different net charges at a given pH.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound.
Problem: Low or No Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| Suboptimal pH | For amine conjugations, ensure the reaction buffer is in the pH range of 8.0-9.5. For thiol conjugations, a pH of 7.0-8.5 is generally recommended. Verify the pH of your reaction mixture. |
| Inactive Reactants | Confirm the integrity of your starting materials. The tosyl group can hydrolyze over time if exposed to moisture. Your target molecule may have oxidized or degraded. |
| Steric Hindrance | Consider increasing the reaction temperature or using a longer PEG linker to overcome steric hindrance. A longer reaction time may also be necessary. |
| Incorrect Solvent | Ensure you are using a compatible solvent. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often good choices. If using an aqueous buffer, ensure your reactants are soluble. |
Problem: Reaction is Too Slow
| Factor | Recommendation for Rate Increase |
| Temperature | Increase the reaction temperature in increments of 5-10 °C. Monitor for any potential degradation of your reactants. A common starting point is room temperature, but 37°C or higher can be used. |
| Reactant Concentration | Increase the concentration of one or both reactants. Using a molar excess of the this compound (e.g., 1.5 to 5 equivalents) can also drive the reaction to completion faster. |
| pH (for amines) | For amine-based conjugations, incrementally increase the pH towards 9.5. Be mindful that higher pH can increase the rate of hydrolysis of the tosyl group. |
Experimental Protocols
General Protocol for Conjugation to a Primary Amine
-
Dissolve the Amine-Containing Molecule: Dissolve your target molecule in a suitable buffer (e.g., sodium bicarbonate or sodium borate (B1201080) buffer) at a pH of 8.5.
-
Dissolve this compound: Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent such as DMF or DMSO.
-
Initiate the Reaction: Add the dissolved this compound to the solution of your target molecule. The molar ratio will need to be optimized, but a starting point of 1.5 equivalents of the PEG reagent to the amine is common.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature or 37°C with gentle stirring.
-
Monitor Progress: Periodically take aliquots from the reaction mixture and analyze by HPLC or LC-MS to monitor the formation of the product.
-
Quench the Reaction: Once the desired conversion is achieved, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, or by acidifying the mixture to protonate any remaining nucleophiles.
-
Purify the Conjugate: Purify the final product using an appropriate chromatographic technique like RP-HPLC or SEC.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Simplified SN2 reaction mechanism for conjugation.
Technical Support Center: Purification of Tos-PEG4-CH2-Boc Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Tos-PEG4-CH2-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several challenges stemming from the unique properties of the molecule:
-
Polarity: The hydrophilic PEG4 spacer imparts high polarity, which can lead to issues like streaking and poor separation during normal-phase flash column chromatography.[1]
-
Polydispersity: Commercial PEG linkers can have variations in the number of ethylene (B1197577) glycol units, leading to a mixture of conjugates with slightly different molecular weights and retention times, which can cause peak broadening in techniques like RP-HPLC.[2][3]
-
Lack of a Strong Chromophore: The PEG backbone does not have a strong UV chromophore, making detection by UV-Vis challenging. Alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be necessary for accurate quantification.[4]
-
Acid Sensitivity of Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. This is a critical consideration for purification methods like RP-HPLC that often use acidic mobile phase modifiers like trifluoroacetic acid (TFA).[2][5]
-
Physical Properties: PEGylated compounds, especially those with shorter PEG chains, can often be oils or viscous liquids, making purification by precipitation or crystallization difficult.[6]
Q2: What are the most common impurities in a this compound conjugation reaction?
Following a conjugation reaction, the crude mixture is likely to contain:
-
Unreacted this compound linker.
-
Unreacted substrate molecule (the molecule being conjugated to the linker).
-
Byproducts from the conjugation chemistry (e.g., coupling reagents).
-
Side-products from the linker itself, such as hydrolyzed tosyl group or prematurely deprotected Boc group.
Q3: Which purification techniques are most suitable for this compound conjugates?
The most effective purification strategies for these conjugates are chromatographic. The choice depends on the scale of the synthesis, the nature of the conjugated molecule, and the required final purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity, especially for small to medium-scale preparations. It separates molecules based on hydrophobicity.[7][]
-
Flash Column Chromatography: A viable option for larger-scale purifications where extremely high resolution is not paramount. Careful selection of the stationary and mobile phases is crucial.[1]
-
Liquid-Liquid Extraction (LLE): Can be used as an initial work-up step to remove water-soluble or organic-soluble impurities based on the conjugate's partitioning behavior.[9]
Purification Method Selection
The choice of purification method is critical and depends on the properties of the resulting conjugate.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution and purity achievable.[6] | Can be time-consuming for large scales; acidic mobile phases can cause Boc deprotection.[2] | Achieving high purity for small to medium-scale batches; separating conjugates with small differences in hydrophobicity. |
| Flash Column Chromatography | Polarity | Fast, cost-effective, and suitable for large quantities.[1] | Lower resolution compared to HPLC; PEGylated compounds can streak on silica (B1680970).[1] | Initial purification of large-scale reactions; separating compounds with significant polarity differences. |
| Liquid-Liquid Extraction (LLE) | Differential Solubility | Simple, inexpensive, and scalable for initial work-up.[9] | Can be labor-intensive; emulsion formation can be an issue; may not provide high purity on its own.[10] | Initial removal of highly polar or non-polar impurities from the crude reaction mixture.[9] |
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product Degradation (Loss of Boc group) | The mobile phase is too acidic (e.g., contains TFA), leading to the cleavage of the Boc protecting group.[2] | - Use a less acidic mobile phase modifier like formic acid. - Immediately neutralize the collected fractions with a base (e.g., triethylamine (B128534) bicarbonate).[2] - Perform solvent evaporation at low temperatures.[2] - Lyophilize the aqueous solution after removing the organic solvent.[2] |
| Broad or Tailing Peaks | - Polydispersity of the PEG chain.[2] - Secondary interactions with the silica backbone of the column. - Incompatible sample solvent. | - This is an inherent property of some PEG reagents.[3] - Add an ion-pairing agent like TFA (if Boc stability allows) to the mobile phase. - Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[2] |
| Low Recovery of Purified Conjugate | - The product is adsorbing to the chromatography column. - The elution conditions are not optimal. | - Try a different stationary phase (e.g., a C4 column instead of a C18 for more polar conjugates).[3] - Adjust the mobile phase composition and gradient. |
| High Backpressure | - Clogged column frit due to precipitated sample or particulate matter. - Blockage in the HPLC system tubing. | - Filter your sample through a 0.22 µm syringe filter before injection.[3] - Systematically check for blockages by removing components, starting with the column. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Streaking of the Product on TLC and Column | The highly polar nature of the PEG chain interacts strongly with the silica stationary phase.[1] | - Use a more polar eluent system. A gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) can be effective.[1] - Some studies suggest that a solvent system of 1:1 ethanol/isopropanol in chloroform provides better separation for PEG-containing compounds than methanol-based systems.[11] - Consider using a reversed-phase silica gel. |
| Co-elution of Product and Impurities | The polarity difference between the desired conjugate and impurities (e.g., unreacted starting material) is not sufficient. | - Optimize the solvent gradient to be shallower, allowing for better separation. - If the impurity is basic or acidic, consider adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic impurities, acetic acid for acidic ones) to change its retention. |
| Product is an Oil and Difficult to Handle | This is a common characteristic of PEGylated small molecules.[6] | - After pooling the fractions, concentrate them under reduced pressure. If a solid does not form, the resulting oil is likely the purified product. Confirm purity by analytical HPLC or LC-MS. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Conjugate
Objective: To achieve high purity of the target conjugate by separating it from unreacted starting materials and byproducts based on hydrophobicity.
Materials:
-
Preparative HPLC system with a UV detector (and/or CAD/ELSD).
-
Reversed-phase column (e.g., C18, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Crude reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[6]
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized but a starting point could be a gradient of 5% to 95% Mobile Phase B over 30-60 minutes.[12]
-
Fraction Collection: Collect fractions as the compounds elute, monitoring the separation by UV absorbance at a relevant wavelength (if applicable) or by another detector.
-
Analysis and Work-up: Analyze the collected fractions for purity using analytical LC-MS. Pool the pure fractions. Remove the organic solvent under reduced pressure at low temperature. Lyophilize the remaining aqueous solution to obtain the final product.[2]
Protocol 2: General Flash Column Chromatography of a this compound Conjugate
Objective: For a rapid, larger-scale initial purification of the crude reaction mixture.
Materials:
-
Flash chromatography system.
-
Silica gel column.
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH) (or 1:1 Ethanol/Isopropanol).
-
Crude reaction mixture.
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. Test gradients of MeOH in DCM.
-
Column Packing and Equilibration: Pack a silica gel column with the chosen non-polar solvent. Equilibrate the column with the initial solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica onto the top of the column.
-
Elution: Run the column with the optimized gradient, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the synthesis and purification of a this compound conjugate.
Caption: Decision tree for selecting a suitable purification method.
Caption: A logical workflow for troubleshooting low purity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Ternary Complex Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the stability of the PROTAC ternary complex.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Question 1: I am not observing any degradation of my target protein. What are the potential linker-related issues and how can I troubleshoot them?
Answer: Lack of degradation often points to issues with the formation of a stable and productive ternary complex, where the linker plays a critical role.[1] Here are several troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance, or too long and flexible, leading to an unstable complex.[1][2] An entropic penalty can arise from excessive flexibility, potentially destabilizing the ternary complex.[3]
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions.[1][4] Common options include flexible polyethylene (B3416737) glycol (PEG) or alkyl chains and more rigid structures incorporating piperazine (B1678402) or phenyl rings.[3][4][]
-
-
Unfavorable Ternary Complex Conformation: A ternary complex may form, but its geometry might not be optimal for the E3 ligase to access and ubiquitinate lysine (B10760008) residues on the target protein.[1][6]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[1][7]
-
Lack of Binary Binding: Before a ternary complex can form, the PROTAC must be able to bind to both the target protein and the E3 ligase independently.
Question 2: My dose-response curve shows a "hook effect." What causes this and how can it be mitigated?
Answer: The "hook effect" is a common phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[6][8] This occurs because an excess of the PROTAC favors the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[4][6][8]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Use a broad range of PROTAC concentrations (e.g., from low picomolar to high micromolar) to fully characterize the bell-shaped degradation curve and identify the optimal concentration for maximal degradation (Dmax).[4][6][8]
-
Enhance Cooperativity: The hook effect can be influenced by the relative stability of the ternary complex versus the binary complexes.[1] Optimizing the linker to promote positive cooperativity—where the formation of the ternary complex is more favorable than the binary complexes—can help lessen the hook effect.[1][6]
-
Utilize Biophysical Assays: Employ techniques such as TR-FRET, SPR, or ITC to measure ternary complex formation at various PROTAC concentrations. This data can help correlate the observed degradation profile with complex stability.[6]
Question 3: My biochemical and cellular assays are showing inconsistent results for ternary complex formation.
Answer: Discrepancies between in vitro biochemical assays and in-cell experiments are common and can arise from several factors:
-
Cellular Environment Complexity: The intracellular environment contains endogenous proteins, post-translational modifications, and scaffolding factors that can stabilize weak or transient interactions not easily replicated in biochemical assays with purified proteins.[6][8]
-
Catalytic Nature of PROTACs: In a cellular context, even a transiently formed ternary complex can be sufficient to trigger ubiquitination and subsequent degradation, a reality that may not be captured in equilibrium-based biochemical assays.[8]
-
Suboptimal Assay Conditions: The specific buffer conditions, protein constructs, or concentrations used in the biochemical assay may not be optimal for complex formation.[8]
-
Cellular Factors: Issues like poor cell permeability, rapid metabolism of the PROTAC, or insufficient expression of the target protein or E3 ligase in the chosen cell line can lead to a lack of activity in cells despite positive biochemical results.[4][8]
Troubleshooting Steps:
-
Use Orthogonal Assays: Validate findings using a combination of in vitro (e.g., SPR, ITC, TR-FRET) and in-cell (e.g., NanoBRET, CETSA) techniques to get a comprehensive picture.[8]
-
Verify Cellular Target Engagement: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is reaching and binding its target inside live cells.[8]
-
Confirm Protein Expression: Use Western Blotting to verify the expression levels of both the target protein and the recruited E3 ligase in your cell model.[8]
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of a PROTAC ternary complex, and why is it important?
A1: Cooperativity (alpha, α) is a measure of how the binding of a PROTAC to one protein partner influences its binding to the other.[6] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity.[1][9]
-
Positive Cooperativity (α > 1): The ternary complex is more stable than the individual binary complexes. This is highly desirable as it indicates that favorable protein-protein interactions are helping to stabilize the entire assembly.[6][10] Positive cooperativity can lead to more potent degradation and help mitigate the hook effect.[6][11]
-
Negative Cooperativity (α < 1): The formation of the ternary complex is less favorable than the binary interactions.[1]
-
No Cooperativity (α = 1): The binding events are independent.
The stability and cooperativity of the ternary complex, not just the binary binding affinities, are crucial determinants of a PROTAC's degradation efficiency.[12]
Q2: How does the choice of E3 ligase affect ternary complex stability and PROTAC effectiveness?
A2: The choice of E3 ligase is a critical factor in PROTAC design.[12][13] While over 600 E3 ligases exist, most PROTACs utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL) due to the availability of high-affinity binders.[12][14] The selected E3 ligase can significantly influence:
-
Degradation Profile: Different E3 ligases can alter the degradation potency (DC50) and maximal degradation level (Dmax) for the same target protein.[12]
-
Ternary Complex Geometry: The specific E3 ligase recruited will dictate the potential protein-protein interactions and the overall orientation of the complex, which is crucial for productive ubiquitination.[15]
-
Tissue Specificity: The expression levels of E3 ligases can vary between different cell types and tissues, offering an opportunity to develop tissue-specific PROTACs.[14][16]
Therefore, the precise combination of the E3 ligase ligand and the target-recruiting warhead is pivotal for achieving the desired therapeutic outcome.[13]
Q3: What is the role of the PROTAC linker in stabilizing the ternary complex?
A3: The linker is not merely a passive spacer but an active and critical component that directly influences the formation and stability of the ternary complex.[2][17] Its key properties—length, composition, and rigidity—must be carefully optimized.[3][17]
-
Linker Length: An optimal length is required to bridge the target protein and E3 ligase effectively.[][7] A linker that is too short can cause steric clashes, while one that is too long may result in an overly flexible and unstable complex, leading to unproductive binding.[1][4][7]
-
Linker Composition: The chemical makeup of the linker (e.g., PEG, alkyl) affects physicochemical properties like solubility and cell permeability.[3][] PEG linkers, for instance, are hydrophilic and can enhance solubility.[3][]
-
Linker Rigidity: Rigid linkers (e.g., containing aromatic rings) can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[3][17] This can lead to enhanced stability and selectivity.[4][17]
Q4: What is the difference between a stable ternary complex and a productive one?
A4: A stable ternary complex is one that forms and persists, as measured by biophysical assays (e.g., low dissociation rate).[9] However, stability alone does not guarantee degradation. A productive ternary complex is one that not only is stable but also has the correct geometry to allow the E3 ligase to efficiently transfer ubiquitin to accessible lysine residues on the surface of the target protein.[6] An improperly designed linker can lead to a stable but non-productive complex where the ubiquitination sites are not correctly positioned.[1][6]
Data Presentation
Table 1: Comparison of Biophysical Assays for Ternary Complex Characterization This table summarizes commonly used techniques to measure the kinetics and thermodynamics of PROTAC-induced ternary complex formation.[18]
| Assay Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | TR-FRET / NanoBRET |
| Principle | Mass change at a sensor surface | Heat change upon binding | Wavelength shift of reflected light | Proximity-based energy transfer |
| Key Parameters | KD, kon, koff[9][18] | KD, ΔH, Stoichiometry (n)[9][18] | KD, kon, koff[19] | Proximity Signal |
| Strengths | Real-time kinetics, label-free[9] | Gold standard for thermodynamics, label-free[9] | Higher throughput than SPR/ITC[20] | High throughput, cellular context (NanoBRET)[9] |
| Limitations | Protein immobilization required[18] | High sample consumption, lower throughput[19][20] | Lower sensitivity for binary interactions[20] | Requires labeled components (tags/dyes) |
Table 2: Biophysical Parameters for the MZ1 PROTAC System MZ1 induces a cooperative ternary complex between the second bromodomain of BRD4 (BRD4-BD2) and the VHL E3 ligase.[9]
| Assay | Interaction | Parameter | Value | Reference(s) |
| SPR | MZ1 : BRD4-BD2 (Ternary) | KD (nM) | 1 | [6][9][19] |
| MZ1 : VHL (Binary) | KD (nM) | 29 | [6][9][19] | |
| MZ1 : BRD4-BD2 (Binary) | KD (nM) | 1 | [6][19][20] | |
| Ternary Complex | kon (105 M-1s-1) | 59 | [9] | |
| Ternary Complex | koff (s-1) | 0.006 | [9] | |
| Ternary Complex | Half-life (s) | 130 | [9] | |
| ITC | MZ1 : BRD4-BD2 (Ternary) | KD (nM) | 4 | [6][19][20] |
| MZ1 : VHL (Binary) | KD (nM) | 66 | [6][9][19] | |
| Cooperativity (α) | ~15 - 26 | [6][9] |
Note: Cooperativity (α) is calculated as the ratio of binary KD to ternary KD. An α value greater than 1 indicates positive cooperativity.[6][9]
Key Experimental Protocols
1. Western Blot for Protein Degradation Analysis
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8][17]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Objective: To determine the binding affinities (KD) and kinetic rates (kon, koff) for binary and ternary complex formation.[1]
-
Methodology:
-
Immobilization: Covalently immobilize one protein partner (e.g., the His-tagged E3 ligase complex) onto a sensor chip surface.[9][12][18]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase to measure binary binding affinity (KD1).[1][21]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein pre-incubated with a series of increasing concentrations of the PROTAC.[1][9] Inject these mixtures over the immobilized E3 ligase surface. The resulting binding data reflects the formation of the ternary complex.[1][9]
-
Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove all bound components.[9]
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to calculate KD, kon, and koff values for both binary and ternary interactions. Calculate the cooperativity factor (α).[1]
-
3. NanoBRET™ Assay for In-Cell Ternary Complex Formation
-
Objective: To monitor the formation of the PROTAC-induced ternary complex in living cells.
-
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., CRBN) fused to a HaloTag® acceptor.[6]
-
Cell Plating and Labeling: Plate the engineered cells and add the HaloTag® ligand labeled with the NanoBRET™ acceptor fluorophore.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the light emission at two wavelengths (one for the donor, one for the acceptor).
-
Analysis: An increase in the Bioluminescence Resonance Energy Transfer (BRET) signal, calculated as the ratio of acceptor to donor emission, indicates that the PROTAC has brought the donor-fused target and acceptor-fused E3 ligase into close proximity, confirming ternary complex formation in a physiological context.[6]
-
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.[6]
Caption: An integrated workflow combining biochemical and cellular assays is crucial for evaluating and optimizing PROTAC efficacy.[6]
Caption: A decision tree to systematically troubleshoot the lack of PROTAC-mediated protein degradation.[6]
Caption: Linker properties directly influence PROTAC conformation, which in turn determines ternary complex stability and degradation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. o2hdiscovery.co [o2hdiscovery.co]
Validation & Comparative
Confirming Tos-PEG4-CH2-Boc Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of small molecule conjugation is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for confirming the successful conjugation of the PROTAC linker, Tos-PEG4-CH2-Boc.
This guide presents supporting experimental protocols and data to offer an objective comparison of analytical methodologies.
LC-MS Analysis: The Gold Standard for Conjugation Confirmation
LC-MS stands as the premier analytical technique for confirming the covalent attachment of this compound to a target molecule. Its high sensitivity and specificity allow for the unambiguous determination of the molecular weight of the resulting conjugate, providing direct evidence of a successful reaction.
Key Advantages of LC-MS:
-
High Specificity: Directly measures the mass-to-charge ratio (m/z) of the analyte, providing definitive confirmation of the conjugate's molecular weight.
-
High Sensitivity: Can detect and quantify minute amounts of product, often in the picogram to nanogram range.[1][2]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing insights into its structure and the site of conjugation.[3]
-
Purity Assessment: The chromatographic separation allows for the simultaneous assessment of the reaction mixture's purity, separating the final product from starting materials and byproducts.
Experimental Protocol: LC-MS Analysis of a Model Conjugation
This protocol outlines a general procedure for the analysis of a reaction between this compound and a model primary amine-containing small molecule.
1. Sample Preparation:
-
Reaction Quenching: Quench the conjugation reaction by adding a small volume of water or an appropriate quenching agent.
-
Dilution: Dilute a small aliquot of the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Final Dilution for Injection: Further dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase.[4]
2. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][2] |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 1-10 µL |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Mode | Full Scan (e.g., m/z 100-1000) |
| Source Parameters | Optimize for the specific instrument and analyte |
| Data Acquisition | For structural confirmation, perform tandem MS (MS/MS) via collision-induced dissociation (CID) on the parent ion of the expected conjugate.[4] |
4. Data Analysis:
-
Expected Mass Calculation: The expected mass of the conjugate is the sum of the molecular weights of this compound and the target molecule, minus the mass of the tosyl leaving group.
-
Chromatogram Analysis: Look for a new peak in the chromatogram corresponding to the conjugated product. The retention time will likely differ from the starting materials.
-
Mass Spectrum Analysis: Confirm the presence of the [M+H]⁺ ion (and potentially [M+Na]⁺ and [M+K]⁺ adducts, which are common for PEGylated compounds) corresponding to the calculated molecular weight of the conjugate.[4]
-
MS/MS Analysis (Optional): Fragmentation of the parent ion can confirm the structure. Characteristic fragments include the loss of the Boc group (100 Da) and cleavages along the PEG chain (ions separated by 44 Da).[4]
References
The Art of the Bridge: Comparing Tos-PEG4-CH2-Boc and Other PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins by harnessing the cell's own ubiquitin-proteasome system. A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Its composition, length, and flexibility are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1][2][3]
This guide provides an objective comparison of various PROTAC linkers, with a special focus on the class of polyethylene (B3416737) glycol (PEG) linkers, exemplified by Tos-PEG4-CH2-Boc, against other common linker types such as alkyl chains and rigid linkers. This analysis is supported by experimental data to inform the rational design of next-generation protein degraders.
The Central Role of the PROTAC Linker
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[1] It must be of an optimal length and possess the right physicochemical properties to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, while an excessively long one might result in an entropically unfavorable complex, both of which can diminish degradation efficiency.[4][5]
This compound: A PEG-Based Linker
This compound is a building block used in the synthesis of PROTACs, featuring a 4-unit polyethylene glycol (PEG) chain.[6][7] The tosyl (Tos) group is a good leaving group for nucleophilic substitution, and the Boc-protected amine allows for subsequent coupling reactions, providing a versatile handle for PROTAC assembly.[6] PEG linkers, in general, are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[3][8]
Comparative Analysis of PROTAC Linkers
The most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains.[2] However, more rigid structures are also being explored to improve potency and pharmacokinetic properties.[3]
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[3]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers impart hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[3] This can be advantageous for administration and bioavailability. Interestingly, PEG linkers can also facilitate cell permeability by adopting folded conformations that shield their polar surface area.[9] However, they can be more susceptible to metabolism compared to alkyl linkers.[3]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[3] Their hydrophobicity can enhance passive diffusion across cell membranes but may also limit aqueous solubility and lead to non-specific binding.[3] Alkyl linkers are generally considered to be metabolically stable.[4]
The choice between a PEG and an alkyl linker can significantly impact a PROTAC's degradation efficiency, as measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[10]
Rigid Linkers
Rigid linkers contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[3] They can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving selectivity.[3] However, they are often more synthetically challenging to prepare, and their lack of flexibility can sometimes hinder optimal ternary complex formation.[3]
"Clickable" Linkers
Linkers containing azide (B81097) or alkyne functionalities allow for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the final assembly of the PROTAC.[2] This approach is highly efficient and allows for the rapid generation of a library of PROTACs with different linkers for optimization studies.[2]
Quantitative Data Presentation
The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | ~12 | H661 | >5000 | <50 | [2] |
| BRD4 | VHL | PEG4 | ~15 | H661 | <500 | ~70 | [2] |
| BRD4 | VHL | PEG5 | ~18 | H661 | <500 | >90 | [2] |
| TBK1 | VHL | Alkyl/Ether | < 12 | - | No degradation | - | [2][5] |
| TBK1 | VHL | Alkyl/Ether | 21 | - | 3 | 96 | [2][5] |
| TBK1 | VHL | Alkyl/Ether | 29 | - | 292 | 76 | [2][5] |
| ERα | VHL | PEG | 12 | MCF7 | Effective | - | [11] |
| ERα | VHL | PEG | 16 | MCF7 | More Potent | - | [11] |
Table 1: Impact of Linker Composition and Length on PROTAC Degradation Efficiency. This table showcases how varying the linker type and length affects the degradation potency (DC50) and efficacy (Dmax) for different protein targets. For BRD4, increasing the PEG linker length from 3 to 5 units significantly improved degradation. For TBK1, an optimal alkyl/ether linker length of 21 atoms was identified. For ERα, a 16-atom PEG linker was more effective than a 12-atom one.
| Property | Alkyl Linkers | PEG Linkers (e.g., this compound based) | Rigid Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[3] | Repeating ethylene glycol units.[3] | Cyclic structures (piperazine, aromatic rings), alkynes, triazoles.[3] |
| Hydrophilicity | Generally hydrophobic.[3] | Hydrophilic.[3] | Can be tailored based on the specific rigid motif. |
| Solubility | May limit aqueous solubility.[3] | Generally improves aqueous solubility.[3] | Variable. |
| Cell Permeability | Can improve passive diffusion due to hydrophobicity.[4] | Can adopt folded conformations to shield polar surface area, aiding permeability.[9] | Can have favorable permeability profiles. |
| Metabolic Stability | Generally metabolically stable.[4] | Ether linkages can be susceptible to metabolism.[3] | Often designed for high metabolic stability. |
| Ternary Complex Formation | Provides a flexible tether. | Flexibility can be advantageous for achieving a productive conformation. | Can pre-organize the PROTAC, potentially enhancing complex stability.[3] |
| Synthetic Accessibility | Often synthetically straightforward. | Can be more challenging and costly to synthesize.[3] | Generally more synthetically complex. |
Table 2: Comparative Properties of Different PROTAC Linker Classes. This table provides a qualitative comparison of the key physicochemical and biological properties of the main PROTAC linker types.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[12]
Objective: To quantify the degradation of the target protein following PROTAC treatment and determine DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a fixed time point (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of PROTAC and harvest at different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the thermodynamic parameters of binary (PROTAC-protein) and ternary complex formation.
Methodology:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: Analyze the thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Conclusion
The linker is a critical determinant of a PROTAC's success. The choice between a flexible linker, such as a PEG-based linker like this compound, an alkyl chain, or a more rigid structure, can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex. While general principles are emerging, the optimal linker length and composition often remain an empirically determined parameter for each new target and E3 ligase pair. A systematic evaluation of a diverse range of linker compositions and lengths, using a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and unlocking the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biochempeg.com [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating Target Protein Degradation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), robust and accurate validation of target protein knockdown is paramount. This guide provides an objective comparison of Western blot analysis with other common techniques, offering supporting experimental data and detailed protocols to inform your validation strategy.
Western blotting is a cornerstone technique for quantifying the degradation of a specific target protein.[1][2] It is widely used to determine key parameters of degrader molecules like PROTACs (Proteolysis Targeting Chimeras), including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][3] While it remains a valuable and accessible tool, understanding its capabilities and limitations in comparison to other methods is crucial for generating reliable and publishable data.[4][5]
Comparing the Tools: Western Blot vs. Alternative Methods
| Feature | Western Blotting | Mass Spectrometry (Proteomics) | In-Cell Western Assay | Reporter Gene Assays (e.g., HiBiT) |
| Principle | Antibody-based detection of a specific protein separated by size.[5] | Unbiased identification and quantification of peptides from digested proteins.[5] | Plate-based quantitative immunofluorescent method.[6] | Luminescent or fluorescent signal from a tagged reporter protein.[7] |
| Primary Output | Semi-quantitative or quantitative measurement of a single target protein.[5] | Relative or absolute quantification of thousands of proteins simultaneously.[5] | Quantitative immunofluorescent signal in a multi-well plate format.[6] | Reporter signal proportional to the amount of tagged protein.[8] |
| Throughput | Low to medium | Low | High[6] | High[8] |
| Specificity | Dependent on antibody quality | High | Dependent on antibody quality | High (for the tagged protein) |
| Quantification | Relative quantification with proper normalization.[4][9] | Absolute or relative quantification. | Relative quantification. | Relative quantification. |
| Proteome Coverage | Targeted (single protein) | Global (thousands of proteins) | Targeted (single protein) | Targeted (single protein) |
| Cost | Relatively low | High | Medium | Medium |
| Time to Result | 1-2 days | Several days | < 1 day | < 1 day |
Delving Deeper: Experimental Protocols
Reproducible and reliable data hinges on meticulous experimental execution. Below are detailed protocols for validating target protein degradation using Western blot.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[2][10]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC molecule in cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or a vehicle control (e.g., 0.1% DMSO).[5]
-
Return the plates to the incubator for the desired time period (e.g., 4, 8, 16, or 24 hours).[5]
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10][11]
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10][11]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[10]
3. Sample Preparation and SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.[10]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.[2]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][11]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][11]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
6. Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[11]
-
Capture the chemiluminescent signal using a digital imaging system.[1] Avoid signal saturation to allow for accurate quantification.[1][9]
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or total protein stain).[1]
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[1][11]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.[11]
Visualizing the Process
To better understand the experimental and biological processes, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental workflow for Western blot analysis of protein degradation.[10]
Caption: Mechanism of PROTAC-induced protein degradation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know [labx.com]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
PEG vs. Alkyl Linkers in PROTACs: A Comparative Analysis for Drug Development
A comprehensive guide for researchers on the critical choice between polyethylene (B3416737) glycol (PEG) and alkyl linkers in the design of Proteolysis Targeting Chimeras (PROTACs), featuring comparative data, detailed experimental protocols, and workflow visualizations.
In the rapidly evolving field of targeted protein degradation, the linker connecting the target protein binder and the E3 ligase ligand in a PROTAC molecule plays a pivotal role in its overall efficacy. The composition and length of this linker profoundly influence a PROTAC's physicochemical properties, including its solubility, permeability, and metabolic stability, ultimately dictating its success as a therapeutic agent. Among the most common flexible linkers employed are polyethylene glycol (PEG) chains and alkyl chains. This guide provides an objective comparison of these two linker types, supported by experimental data, to aid researchers in making informed decisions during the PROTAC design and optimization process.
Comparative Analysis of PEG vs. Alkyl Linkers
The choice between a PEG and an alkyl linker involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects various pharmacological properties of the PROTAC.
| Property | Alkyl Linker | PEG Linker | Rationale |
| Solubility | Generally lower aqueous solubility due to hydrophobicity. | Higher aqueous solubility due to the hydrophilic nature of the ether oxygens. | The ether oxygens in PEG linkers can form hydrogen bonds with water, enhancing solubility, which can be advantageous for formulation and bioavailability.[1][2] |
| Cell Permeability | Often enhances cell permeability due to increased lipophilicity.[3] | Can have variable effects; while increased hydrophilicity can sometimes negatively impact passive diffusion, the flexibility of PEG linkers may promote conformations that aid cell permeability.[4] | Alkyl linkers can better facilitate passage through the lipid bilayer of cell membranes. However, some studies suggest that the gauche effect of PEG linkers can lead to folded conformations with improved permeability.[4] |
| Metabolic Stability | Generally considered to be metabolically stable.[5] | Can be more susceptible to metabolism.[5] | The ether linkages in PEG chains can be sites for oxidative metabolism. |
| Ternary Complex Formation | Provides flexibility for ternary complex formation. | The increased plasticity and potential for hydrogen bonding can enhance the stability of the ternary complex in some cases.[5][6] | The optimal linker must position the target protein and E3 ligase in a productive orientation for ubiquitination. The flexibility of both linker types is crucial, but the specific interactions afforded by PEG linkers can be beneficial. |
| Degradation Efficiency (DC50 & Dmax) | Can be highly effective, but performance is target-dependent. | Often leads to potent degradation, but not universally superior to alkyl linkers. | The overall degradation efficiency is a complex interplay of all physicochemical properties and the specific biology of the target and E3 ligase. |
Quantitative Performance Data
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing potency, and the maximum level of degradation (Dmax), indicating efficacy. The following tables summarize representative data from studies comparing PROTACs with PEG and alkyl linkers targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Degradation Efficiency of BTK PROTACs
| Linker Type | DC50 (nM) | Dmax (%) |
| PEG-based | 15 | >95 |
| Alkyl-based | 25 | >90 |
Table 2: Comparative Degradation Efficiency of BRD4 PROTACs
| Linker Type | DC50 (nM) | Dmax (%) |
| PEG-based | 5 | >98 |
| Alkyl-based | 12 | >95 |
Note: The data presented are representative examples from comparative studies and the optimal linker choice remains highly dependent on the specific target and E3 ligase pair.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Materials: 96-well filter plates, 96-well acceptor plates, artificial membrane solution (e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), test PROTACs, and control compounds.
-
Procedure:
-
Coat the filter plate with the artificial membrane solution.
-
Add the test PROTACs and control compounds to the donor wells (filter plate) in PBS.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
2. Caco-2 Permeability Assay
This cell-based assay models the human intestinal epithelium to assess both passive and active transport.[7]
-
Materials: Caco-2 cells, 24-well Transwell plates, cell culture medium, Hank's Balanced Salt Solution (HBSS), test PROTACs, and control compounds.
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayer with HBSS.
-
Add the test PROTACs and control compounds to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral sides.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Aqueous Solubility Assay
This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer.
-
Materials: Test PROTACs, phosphate-buffered saline (PBS, pH 7.4), vials, shaker, and a method for concentration analysis (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Procedure:
-
Add an excess amount of the test PROTAC to a vial containing PBS.
-
Shake the vial at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and determine its concentration.
-
In-Cell Target Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein within cells following PROTAC treatment.
-
Materials: Cell line expressing the target protein, cell culture reagents, test PROTACs, lysis buffer, SDS-PAGE gels, transfer apparatus, membranes, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH or β-actin), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test PROTAC for a desired duration (e.g., 18-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies for the target protein and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
-
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for comparing linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing linkers.
Conclusion
The selection of a linker is a critical decision in the design of efficacious PROTACs. Alkyl linkers often provide advantages in terms of metabolic stability and cell permeability, while PEG linkers can enhance aqueous solubility and, in certain contexts, promote favorable conformations for ternary complex formation.[5] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[5] A systematic and empirical evaluation of a variety of linker types and lengths is therefore essential to identify the most potent and drug-like PROTAC candidate. The experimental protocols and comparative data presented in this guide offer a framework for researchers to conduct these critical studies and advance the rational design of next-generation protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PEGylated PROTACs
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in their journey from promising therapeutics to clinical reality. The inherent structural complexity and high molecular weight of PROTACs often lead to challenging pharmacokinetic profiles. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a key strategy to enhance their in vivo performance. This guide provides an objective comparison of PEGylated and non-PEGylated PROTACs, supported by experimental data and detailed methodologies, to inform rational drug design and accelerate the development of next-generation protein degraders.
The unique heterobifunctional nature of PROTACs, which enables them to hijack the ubiquitin-proteasome system to degrade specific target proteins, also contributes to their metabolic liabilities.[1] These molecules often exhibit poor solubility, high clearance, and limited bioavailability, hindering their therapeutic efficacy.[2][3] PEGylation offers a versatile solution to these challenges by improving a PROTAC's physicochemical properties.[4][5]
Key advantages of PEGylating PROTACs include:
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated PROTAC can reduce renal clearance, leading to a longer circulation half-life.[4][5]
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of typically lipophilic PROTAC molecules.[4][5]
-
Increased Metabolic Stability: The PEG chain can act as a steric shield, protecting the PROTAC from degradation by metabolic enzymes.[4][5]
Comparative In Vivo Performance: PEGylated vs. Non-PEGylated PROTACs
While specific pharmacokinetic (PK) data for direct comparisons of a single PROTAC with and without a PEG linker are often proprietary, the impact of PEGylation can be illustrated through representative data from studies on similarly structured molecules and established trends in PROTAC development.[6]
| Parameter | Non-PEGylated PROTAC (Hypothetical) | PEGylated PROTAC (Hypothetical) | Impact of PEGylation |
| In Vivo Half-life (t½) | 2 - 4 hours[6] | 4 - 8 hours[6] | Increased |
| Plasma Clearance (CL) | High[6] | Moderate[6] | Decreased |
| Volume of Distribution (Vd) | Moderate[6] | High[6] | Increased |
| Oral Bioavailability (F%) | 10 - 20%[6] | 20 - 40%[6] | Increased |
| Blood Concentration (1h p.i.) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | ~4-fold Increase |
Note: The data in this table is based on established trends and hypothetical examples.[6] Actual values are dependent on the specific PROTAC, target protein, and E3 ligase.
The PROTAC Signaling Pathway and In Vivo Assessment
The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The in vivo stability of the PROTAC is paramount for this process to occur effectively.
Figure 1: PROTAC-mediated protein degradation pathway.
A typical workflow for assessing the in vivo stability and pharmacokinetics of a PEGylated PROTAC involves several key steps, from administration to data analysis.
Figure 2: Experimental workflow for in vivo stability assessment.
Key Experimental Protocols
Accurate assessment of in vivo stability is crucial for the successful development of PROTACs. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay
This assay provides an initial screen for the metabolic liabilities of a PROTAC.
-
Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s.[5]
-
Methodology:
-
Preparation: A solution of the PROTAC is prepared in a suitable solvent.
-
Incubation: The PROTAC is incubated with liver microsomes (from human or other relevant species) or hepatocytes in the presence of NADPH, a necessary cofactor for CYP enzymes.[5]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[5]
-
Analysis: The concentration of the parent PROTAC at each time point is determined by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the PROTAC is used to calculate its in vitro half-life and intrinsic clearance.
-
In Vivo Pharmacokinetic (PK) Study in Rodents
This is the definitive experiment to determine the in vivo stability and overall pharmacokinetic profile of a PROTAC.
-
Objective: To determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[4]
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice (8-10 weeks old) are commonly used.[6][7]
-
Formulation and Dosing: The PROTAC is formulated in an appropriate vehicle (e.g., saline, PEG400, Tween 80) and administered via intravenous (IV) and/or oral (PO) routes.[6] A typical dose can range from 1 to 10 mg/kg.[4]
-
Blood Sampling: Blood samples (approximately 100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[4][6]
-
Sample Processing: Blood is immediately processed to separate plasma via centrifugation. Plasma samples are stored at -80°C until analysis.[4]
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.[1]
-
Data Analysis: Plasma concentration-time profiles are generated. Pharmacokinetic software (e.g., Phoenix WinNonlin) is used to calculate the key PK parameters.[4]
-
Conclusion
The strategic application of PEGylation can significantly enhance the in vivo stability and overall druggability of PROTACs. By improving their pharmacokinetic profiles, PEGylation can help unlock the full therapeutic potential of this promising class of molecules. The experimental protocols outlined in this guide provide a robust framework for researchers to assess and compare the in vivo performance of their PEGylated and non-PEGylated PROTAC candidates, facilitating the data-driven design of more effective and resilient protein degraders.
References
A Comparative Guide to PROTAC Linkers: Tos-PEG4-CH2-Boc vs. Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical, yet often underestimated, component of a PROTAC is the linker that connects the warhead (targeting the protein of interest) to the E3 ligase ligand. The choice of linker profoundly impacts a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of two prominent linker strategies: the use of a pre-formed, flexible PEG-based linker, exemplified by Tos-PEG4-CH2-Boc, and the versatile "click chemistry" approach for in-situ linker formation.
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; it is a key determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex is the cornerstone of PROTAC-mediated protein degradation. The length, rigidity, and chemical composition of the linker dictate the spatial arrangement of the two proteins, which in turn affects the efficiency of ubiquitin transfer and subsequent proteasomal degradation.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which PROTACs induce protein degradation.
Caption: The PROTAC-mediated protein degradation pathway.
This compound: A Flexible, Pre-formed Linker Approach
This compound is a representative example of a polyethylene (B3416737) glycol (PEG)-based linker used in PROTAC synthesis.[1][2] These linkers are characterized by their flexibility, hydrophilicity, and defined length. The tosyl (Tos) group serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine provides a handle for subsequent conjugation to the other binding moiety.
Key Characteristics:
-
Flexibility: The PEG chain offers significant conformational freedom, which can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[3][4]
-
Hydrophilicity: The ethylene (B1197577) glycol units enhance the water solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4]
-
Synthetic Tractability: The synthesis often involves a stepwise approach of sequential nucleophilic substitution and amide bond formation.
Click Chemistry Linkers: A Modular and Efficient Approach
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] In the context of PROTACs, the most commonly employed click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[5] This approach allows for the modular assembly of PROTACs from two precursor fragments, one bearing an azide (B81097) and the other an alkyne.
Key Characteristics:
-
Efficiency and High Yield: CuAAC reactions are known for their high efficiency and yields, often simplifying the purification process.
-
Modularity: This approach is highly modular, enabling the rapid synthesis of PROTAC libraries with varying linker lengths, attachment points, and warhead/E3 ligase ligand combinations.[3][5]
-
Metabolic Stability: The resulting triazole ring is generally stable to metabolic degradation.[6]
-
Rigidity: The triazole moiety introduces a degree of rigidity into the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation.[6]
Quantitative Comparison: A Case Study on BRD4 Degraders
While direct head-to-head comparative studies of this compound and click chemistry linkers for the same biological target are limited in the published literature, we can compile representative data for PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4). The following tables summarize the performance of BRD4-targeting PROTACs synthesized using either PEG-based linkers (analogous to the this compound approach) or click chemistry.
It is crucial to note that the data below is compiled from different studies and should be interpreted with caution, as experimental conditions such as cell lines and treatment times can vary.
Table 1: Performance of BRD4-Targeting PROTACs with PEG-based Linkers
| PROTAC Example | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | ~25 | >95 | [3] |
| ARV-771 | VHL | PEG | <1 | >90 | [3] |
| Compound 34 | CRBN | PEG | ~50 | >90 | [7] |
Table 2: Performance of BRD4-Targeting PROTACs with Click Chemistry Linkers
| PROTAC Example | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| dBRD4-A | CRBN | Triazole | ~10 | >90 | [5] |
| Compound 22a | DCAF11 | Alkenyl Oxindole | 7.36 | >98 | [8] |
| Click-PROTAC 1 | VHL | Triazole | ~30 | >90 | [5] |
Physicochemical Properties Comparison
The choice of linker also influences the "drug-likeness" of the PROTAC molecule.
Table 3: General Physicochemical Properties of Linker Types
| Property | This compound (PEG-based) | Click Chemistry (Triazole-based) |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[4] | Can be variable; the triazole ring is polar, but overall solubility depends on the entire molecule. |
| Flexibility | High, which can be beneficial for ternary complex formation but may come with an entropic penalty.[9] | More rigid, which can pre-organize the PROTAC but may also hinder optimal binding if the conformation is not ideal.[6] |
| Metabolic Stability | Can be susceptible to O-dealkylation.[10] | The triazole ring is generally metabolically stable.[6] |
| Synthetic Complexity | Stepwise synthesis can be more time-consuming for library generation. | Modular and convergent synthesis is well-suited for high-throughput library synthesis.[5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs.
Experimental Workflow for PROTAC Synthesis using a Tosylated PEG Linker
Caption: Workflow for PROTAC Synthesis using this compound Linker.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling
Part A: Coupling of a Nucleophilic Warhead to this compound
-
Dissolve the warhead containing a nucleophilic group (e.g., a primary amine or a phenol, 1.0 eq) in an anhydrous solvent such as DMF under a nitrogen atmosphere.
-
Add a suitable base (e.g., K2CO3 or DIPEA, 2-3 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Part B: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Dissolve the Boc-protected intermediate from Part A in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) at 0 °C and stir at room temperature for 1-3 hours until deprotection is complete as monitored by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting amine intermediate and the E3 ligase ligand containing a carboxylic acid (1.0 eq) in DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Experimental Workflow for PROTAC Synthesis using Click Chemistry
Caption: Workflow for PROTAC Synthesis using Click Chemistry.
Protocol 2: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper catalyst.
-
Add an aqueous solution of copper(II) sulfate (CuSO4, 0.1-0.2 eq). A copper-chelating ligand such as THPTA or TBTA can be pre-mixed with the CuSO4 to improve catalyst stability and efficiency.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5-1.0 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 3: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
Conclusion
The choice between a pre-formed linker like this compound and a click chemistry approach for PROTAC synthesis depends on the specific goals of the research.
-
This compound and similar PEG-based linkers offer flexibility and can enhance the solubility of the final PROTAC. The synthetic route is straightforward for producing a specific PROTAC molecule.
-
Click chemistry linkers provide a highly efficient and modular strategy that is exceptionally well-suited for the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies. The resulting triazole ring can also impart favorable properties such as metabolic stability and a degree of rigidity.
Ultimately, both strategies are powerful tools in the development of novel protein degraders. The optimal linker design for any given target protein and E3 ligase pair must be determined empirically, and a thorough evaluation of the resulting PROTAC's biological activity and physicochemical properties is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of E3 Ligase Ligands with PEG Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its degradation. The choice of E3 ligase and the nature of the linker connecting it to the target-binding ligand are pivotal for the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of commonly used E3 ligase ligands conjugated with polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][3][4][5] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3][5] The linker, particularly a flexible and hydrophilic PEG linker, plays a crucial role in optimizing the formation and stability of this ternary complex, as well as enhancing the solubility and cell permeability of the PROTAC molecule.[5][6][7][]
Comparative Analysis of E3 Ligase Ligand Performance
The efficacy of an E3 ligase ligand within a PROTAC is typically evaluated based on its binding affinity to the E3 ligase and the resulting PROTAC's ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The following tables summarize publicly available data for PROTACs utilizing different E3 ligase ligands with PEG linkers, targeting various proteins of interest. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions such as cell lines, treatment times, and specific linker attachment points vary between studies.[9]
Table 1: Cereblon (CRBN) Ligands
CRBN is one of the most widely used E3 ligases in PROTAC design, with ligands often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][10]
| E3 Ligase Ligand | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide | BRD4 | PEG | <1 nM | >90% | MDA-MB-468 | [2] |
| Lenalidomide | BRD4 | PEG | ~5 nM | >80% | RS4;11 | [11] |
| Thalidomide | CRABP-II | PEG | ~100 nM | ~70% | HEK293T | [12] |
| Pomalidomide | STAT3 | PEG | 2.5 nM | >90% | SU-DHL-1 | [13] |
Table 2: Von Hippel-Lindau (VHL) Ligands
VHL is another extensively utilized E3 ligase, and its ligands are often peptidomimetic molecules derived from the hypoxia-inducible factor 1α (HIF-1α) protein.[14][15]
| E3 Ligase Ligand | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| VH032 derivative | SMARCA2/4 | PEG | <30 nM | >75% | Various | [15] |
| VHL ligand | BRD4 | PEG | ~10 nM | >90% | HeLa | [16] |
| VHL ligand | EGFR | PEG | ~50 nM | ~60% | OVCAR8 | [16] |
| VHL ligand | TBK1 | PEG | >100 nM | <50% | HEK293T | [12] |
Table 3: Murine Double Minute 2 (MDM2) Ligands
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. Ligands for MDM2, such as nutlin derivatives, have been incorporated into PROTACs.[17][18][19]
| E3 Ligase Ligand | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| Nutlin-3 | Androgen Receptor | PEG | µM range | Moderate | LNCaP | [17][18][19] |
| Idasanutlin | BRD4 | PEG | ~20 nM | >80% | MOLM-13 | [17] |
| RG7388 | EGFR | PEG | Moderate | Moderate | NCI-H1975 | [18][19] |
| Nutlin-3 | PARP1 | PEG | ~100 nM | Significant | MDA-MB-231 | [18][20] |
Table 4: Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligands
cIAP1 is another E3 ligase that has been successfully recruited for targeted protein degradation using ligands derived from IAP antagonists.[16]
| E3 Ligase Ligand | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| LCL161 derivative | BCR-ABL | PEG | ~30 nM | >90% | K562 | [13] |
| Methyl bestatin | CRABP-II | PEG | ~200 nM | ~60% | HEK293T | [16] |
| MV-1 derivative | ABL | PEG | ~50 nM | >80% | Ba/F3 | [13] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PROTAC efficacy.
1. Cell Culture and Treatment:
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the PROTAC molecule or vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours).
2. Western Blotting for Protein Degradation (DC50 and Dmax determination):
-
After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
The percentage of remaining target protein relative to the vehicle control is plotted against the PROTAC concentration to determine the DC50 and Dmax values.
3. Ubiquitination Assay:
-
Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cells are lysed, and the protein of interest is immunoprecipitated using a specific antibody.
-
The immunoprecipitated proteins are then analyzed by western blotting using an anti-ubiquitin antibody to detect polyubiquitination of the target protein.
4. Ternary Complex Formation Assay (e.g., Co-immunoprecipitation):
-
Cells are treated with the PROTAC molecule.
-
Cell lysates are prepared, and an antibody against either the E3 ligase or the target protein is used for immunoprecipitation.
-
The immunoprecipitated complex is then analyzed by western blotting for the presence of all three components: the target protein, the E3 ligase, and a tag on the PROTAC if available.
5. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC or Surface Plasmon Resonance - SPR):
-
Purified E3 ligase protein and the E3 ligase ligand are used.
-
In ITC, the heat change upon binding of the ligand to the protein is measured to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
In SPR, the E3 ligase is immobilized on a sensor chip, and the binding of the ligand is measured in real-time to determine association and dissociation rate constants, from which the Kd can be calculated.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. scienceopen.com [scienceopen.com]
A Researcher's Guide to the Quantitative Analysis of PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to induce the outright degradation of target proteins.[1][2] These heterobifunctional molecules achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[3][] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity leads to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]
Unlike traditional inhibitors, the efficacy of PROTACs is not determined by target occupancy but by their ability to elicit protein degradation.[6] Therefore, robust and accurate quantification of this degradation is paramount for the development and optimization of these novel therapeutics. The primary performance metrics used to characterize a PROTAC's efficacy are:
-
DC50 (Degradation Concentration 50): The concentration of a PROTAC required to degrade 50% of the target protein.[1][7] A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a particular PROTAC, reflecting its efficacy.[1][7]
This guide provides a comparative overview of the key quantitative methods used to assess PROTAC-mediated protein degradation, complete with experimental protocols and data presentation formats to aid researchers in selecting and implementing the most suitable techniques for their discovery and development pipelines.
Core Validation Methodologies: A Comparative Overview
A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's efficacy and specificity.[1] The choice of method depends on the stage of development, available resources, and the specific biological questions being asked. The following table compares the most common techniques.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Immunoassay using antibodies to detect and quantify a specific protein in a complex mixture separated by molecular weight.[1][3] | DC50, Dmax, Time-course of degradation.[1] | Low to Medium | Widely accessible, provides molecular weight confirmation, relatively inexpensive.[1] | Often semi-quantitative, labor-intensive, requires high-quality specific antibodies.[1][8] |
| Quantitative Proteomics (e.g., MS with TMT) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[1][9] | Global protein abundance changes, off-target identification, DC50, Dmax.[1][9] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, definitively identifies off-targets.[1][10] | Requires specialized equipment and expertise, higher cost, complex data analysis.[1] |
| HiBiT Lytic Assay | A target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of LgBiT, a functional NanoLuc® luciferase is formed, producing light. Degradation is measured by the loss of luminescence.[8][11] | DC50, Dmax, Degradation Rate, Real-time kinetics.[11][12] | High | Extremely sensitive, broad dynamic range, suitable for HTS, allows for real-time kinetic measurements in live cells.[8][13] | Requires CRISPR/Cas9 engineering of cell lines, potential for tag interference (though minimized by small size).[12] |
| ELISA / In-Cell Western | Antibody-based assays performed in microplates for quantitative measurement of protein levels.[2][][14] | DC50, Dmax.[2][14] | High | Higher throughput than traditional Western blots, more quantitative.[8][14] | Requires specific and validated antibody pairs, potential for antibody-related artifacts.[8] |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, a key mechanistic step preceding degradation.[1] Can be performed via immunoprecipitation followed by Western blot or ELISA.[2][15] | Target ubiquitination levels.[1] | Medium | Directly confirms the PROTAC's mechanism of action.[1] | Does not directly quantify protein degradation levels. |
Visualizing Key Processes and Workflows
Diagrams are invaluable for understanding the PROTAC mechanism and the experimental processes used for its quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Target Degradation [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of PROTACs Utilizing a Tos-PEG4-CH2-Boc Linker: A Comparative Guide
For researchers in drug discovery and development, confirming the direct interaction of a Proteolysis Targeting Chimera (PROTAC) with its intended target protein is a critical step in validating its mechanism of action. This guide provides a comparative overview of key experimental methods to confirm target engagement for PROTACs synthesized using the versatile Tos-PEG4-CH2-Boc linker. We present data-driven comparisons, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate assays for your research needs.
A PROTAC molecule, by design, is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][][4][5][6][] The this compound is a commonly used polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[1][2][4][5] The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[][6][][8][9] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[][6][][10][11] Therefore, confirming target engagement involves a series of validation steps from demonstrating direct binding to observing the downstream consequence of degradation.
Comparative Analysis of Target Engagement Assays
Several robust methods are available to confirm that a PROTAC is engaging its intended target. The choice of assay depends on the specific question being asked, from direct target binding to the functional outcome of target degradation. Below is a comparison of the most common techniques.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Immunodetection of specific proteins in a complex mixture. | Quantifies the reduction in target protein levels upon PROTAC treatment (DC50 and Dmax).[11] | Widely accessible, directly measures protein degradation.[11][12] | Indirect measure of target engagement, can be time-consuming, and depends on antibody quality.[12] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[13][14][15] | Direct evidence of target binding in a cellular context and can determine target engagement potency (EC50).[13][16] | Label-free, applicable in intact cells and lysates, and can be adapted for high-throughput screening.[13][16][17] | Not all protein-ligand interactions result in a significant thermal shift, potentially leading to false negatives.[14] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody specific to one component. | Confirms the formation of the ternary complex (Target-PROTAC-E3 Ligase).[18][19][20] | Provides direct evidence of the PROTAC's mechanism of action.[18] | Can be technically challenging, and the transient nature of the ternary complex can make it difficult to detect.[21] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[22][23] | Quantifies target occupancy by the PROTAC in live cells in real-time.[9][22][23] | Highly sensitive, quantitative, and suitable for high-throughput screening.[9] | Requires genetic modification of the target protein to introduce the NanoLuc® tag. |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade in a test tube to measure the ubiquitination of the target protein.[10][24][25][26] | Directly measures the PROTAC-dependent ubiquitination of the target protein.[10][24][25][26] | Provides a mechanistic understanding of the PROTAC's function.[24] | In vitro system may not fully recapitulate the cellular environment. |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 6. precisepeg.com [precisepeg.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. pelagobio.com [pelagobio.com]
- 17. youtube.com [youtube.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ProteomeXchange Dataset PXD039401 [proteomecentral.proteomexchange.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. lifesensors.com [lifesensors.com]
- 25. lifesensors.com [lifesensors.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of Tos-PEG4-CH2-Boc: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents like Tos-PEG4-CH2-Boc, a PEG-based PROTAC linker, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols not only mitigates risks but also ensures regulatory compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) guidelines. While a comprehensive, universally available SDS with detailed disposal instructions for this compound is not consistently provided by all suppliers, general safety measures for related chemical compounds should be strictly followed.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[2] Avoid generating dust if handling the solid form and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through a licensed chemical waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes:
-
Solid Waste : Collect unused solid this compound and contaminated solid materials in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[5][6]
-
Sharps Waste : Any contaminated sharps, such as needles or Pasteur pipettes, must be placed in a designated sharps container for hazardous chemical waste.[6]
-
Crucially, do not mix this waste with other chemical waste streams, particularly strong acids, alkalis, or strong oxidizing/reducing agents. [4]
-
-
Container Management :
-
Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and avoid abbreviations.[4] Indicate the date when waste was first added to the container.[4]
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate from this process is also considered hazardous liquid waste and must be collected accordingly.[5] After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, pending confirmation with your institution's EHS guidelines.[5]
-
-
Storage :
-
Arranging for Disposal :
Spill Management
In the event of a spill, carefully sweep up any solid material, avoiding dust generation by using non-sparking tools.[4] Place the collected material into a sealed, labeled container for disposal as hazardous waste.[4] The spill area should then be thoroughly cleaned. All spills should be reported to your EHS office.[4]
Quantitative Data Summary
| Waste Type | Container Type | Key Handling Instructions |
| Solid Waste | Dedicated, labeled hazardous waste container | Collect pure compound and contaminated consumables. Avoid mixing with other waste streams. |
| Liquid Waste | Leak-proof, compatible hazardous waste container | Collect solutions and rinsate. Do not pour down the drain. |
| Contaminated Sharps | Designated sharps container | Dispose of any needles, etc., contaminated with the compound. |
| Empty Original Containers | N/A | Triple-rinse with a suitable solvent, collect rinsate as liquid waste, deface label, and dispose as non-hazardous waste. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
